Technical Documentation Center

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate
  • CAS: 588720-62-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to the Pyrrolo[1,2-a]pyrazine Core The pyrrolo[1,2-a]pyrazine system is a nitrogen-containing fused heterocycle that has garnered sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Pyrrolo[1,2-a]pyrazine Core

The pyrrolo[1,2-a]pyrazine system is a nitrogen-containing fused heterocycle that has garnered significant attention in the field of medicinal chemistry. This scaffold is present in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2] The fusion of a pyrrole and a pyrazine ring creates a unique electronic architecture that allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.

The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position of the pyrrolo[1,2-a]pyrazine core, as in the title compound, offers several advantages for drug discovery and development. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of a library of analogues. Additionally, the presence of a halogen can enhance binding affinity to target proteins and improve pharmacokinetic properties. The ethyl carboxylate group provides a site for modification to modulate solubility and cell permeability, and can also participate in key interactions within a biological target.

Proposed Synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

The synthesis of the target compound can be logically approached through a multi-step sequence, leveraging established reactions for the construction and functionalization of the pyrrolo[1,2-a]pyrazine scaffold.[3][4] A plausible and efficient synthetic pathway is outlined below.

Overall Synthetic Strategy

The proposed synthesis commences with the construction of the core pyrrolo[1,2-a]pyrazine ring system, followed by regioselective bromination and subsequent introduction of the ethyl carboxylate functionality. This approach allows for the controlled installation of the desired substituents.

Synthetic_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Regioselective Bromination A Pyrrole-2-carbaldehyde C Ethyl 1H-pyrrolo[1,2-a]pyrazine-3-carboxylate A->C Cyclocondensation B Ethyl 2-aminoacetate B->C D Ethyl 6-bromo-1H-pyrrolo[1,2-a]pyrazine-3-carboxylate C->D Electrophilic Aromatic Substitution E N-Bromosuccinimide (NBS) E->D

Caption: Proposed synthetic workflow for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1H-pyrrolo[1,2-a]pyrazine-3-carboxylate

This step involves the cyclocondensation of a pyrrole-based starting material to form the core heterocyclic system. A common and effective method utilizes the reaction of 2-formylpyrrole derivatives with amino acid esters.[1]

  • To a solution of Pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or DMF, add Ethyl 2-aminoacetate hydrochloride (1.1 eq) and a mild base like sodium acetate (1.5 eq). The base is crucial to neutralize the hydrochloride salt and facilitate the initial condensation.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 1H-pyrrolo[1,2-a]pyrazine-3-carboxylate.

Step 2: Regioselective Bromination

The introduction of a bromine atom at the 6-position is achieved through electrophilic aromatic substitution. The pyrrole ring is generally more activated towards electrophilic attack than the pyrazine ring. However, the precise position of bromination can be influenced by the reaction conditions and the existing substituents. For related heterocyclic systems, bromination often occurs at positions that are electronically enriched and sterically accessible.[5][6]

  • Dissolve Ethyl 1H-pyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath. This helps to control the reactivity and improve selectivity.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution. NBS is a mild and selective brominating agent.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

Physicochemical Properties and Spectroscopic Characterization

While experimental data for the title compound is not available, its properties can be predicted based on its structure and data from analogous compounds.[7][8][9]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₀BrN₃O₂Based on the chemical structure.
Molecular Weight ~296.12 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to off-white solidMany related heterocyclic compounds are crystalline solids at room temperature.
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO)The ethyl ester group and the aromatic system suggest good solubility in organic media.
¹H NMR Expect signals for the ethyl group (triplet and quartet), and distinct aromatic protons on the pyrrolo[1,2-a]pyrazine core. The chemical shifts will be influenced by the bromine and ester substituents.Based on known spectra of pyrrolopyrazine derivatives.
¹³C NMR Expect signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the heterocyclic core. The carbon bearing the bromine will show a characteristic shift.Based on known spectra of related compounds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).The presence of bromine is a key diagnostic feature in the mass spectrum.

Potential Applications in Drug Discovery

The pyrrolo[1,2-a]pyrazine scaffold is a versatile platform for the development of new therapeutic agents.[1][10] The introduction of a bromine atom and an ethyl ester group in Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate provides opportunities for its exploration in several therapeutic areas.

Anticancer Activity

Many derivatives of pyrrolo[1,2-a]pyrazine have demonstrated potent anticancer activity.[2] The mechanism of action often involves the inhibition of key cellular signaling pathways, such as those involving protein kinases. The title compound could be investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial and Antiviral Activity

The pyrrolo[1,2-a]pyrazine core is found in compounds with significant antimicrobial and antiviral properties.[1][11] The electron-withdrawing nature of the bromine and ester groups may enhance its interaction with microbial or viral targets. The compound could be screened against a panel of pathogenic bacteria, fungi, and viruses to assess its potential as an infectious disease therapeutic.

Kinase Inhibition

The structural features of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate make it a candidate for kinase inhibition.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The compound could be tested in kinase inhibitor screening assays to identify potential targets.

Therapeutic_Potential center Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate A Anticancer center->A B Antimicrobial center->B C Antiviral center->C D Kinase Inhibition center->D

Caption: Potential therapeutic applications of the target molecule.

Conclusion and Future Directions

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate represents a promising, albeit currently under-explored, chemical entity with significant potential in drug discovery. This guide has provided a robust, scientifically-backed framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a clear path to obtaining this molecule for further investigation.

Future research should focus on the successful synthesis and purification of the title compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities, starting with broad screening in anticancer, antimicrobial, and kinase inhibitor assays, is warranted. The bromine atom at the 6-position provides an excellent opportunity for the creation of a focused library of analogues through cross-coupling reactions, which will be instrumental in establishing structure-activity relationships and optimizing its therapeutic potential. The insights gained from such studies could pave the way for the development of novel drugs based on the versatile pyrrolo[1,2-a]pyrazine scaffold.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. Retrieved from [Link]

  • Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Retrieved from [Link]

  • (n.d.). Selected biologically active pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Retrieved from [Link]

  • (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Center for Biotechnology Information. Retrieved from [Link]

  • (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. American Chemical Society. Retrieved from [Link]

  • Newar, U. D., Boruah, D. J., & Maurya, R. A. (n.d.). Synthesis of pyrrolo[1,2‐α]pyrazine derivatives 10 from α‐azidochalcones 1 and 2‐pyrrolecarbaldehyde 11. ResearchGate. Retrieved from [Link]

  • (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. Retrieved from [Link]

  • Agustina, W., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. Retrieved from [Link]

  • (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Retrieved from [Link]

  • (n.d.). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Retrieved from [Link]

  • (n.d.). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. ACS Publications. Retrieved from [Link]

  • (2023). Bioactive Pyrrolo[2,1-f][1][5][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Retrieved from [Link]

  • (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. Retrieved from [Link]

  • (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. RSC Publishing. Retrieved from [Link]

  • (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2- a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2- a]pyrrolo[2,1- c]pyrazine via Regioselective Annulative Functionalizations. PubMed. Retrieved from [Link]

  • (n.d.). One-pot Three-component Coupling Access to 1,2-Dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: Multi-Functionalization of Pyrazine Unit. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Retrieved from [Link]

  • (n.d.). Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI). PubChem. Retrieved from [Link]

Sources

Exploratory

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known and predicted phy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public literature, this document combines confirmed molecular identifiers with predicted physicochemical parameters and established analytical methodologies for their empirical determination. This guide is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this compound.

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry due to its presence in various biologically active molecules. This fused bicyclic system is being explored for its potential in developing novel therapeutic agents. The introduction of a bromine atom and an ethyl carboxylate group, as in the case of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, offers versatile handles for further synthetic modifications, making it a valuable building block in drug discovery programs. Understanding the fundamental physical properties of this specific derivative is crucial for its effective handling, characterization, and application in synthetic and screening protocols.

Molecular and Physicochemical Profile

A thorough literature and database search has confirmed the fundamental molecular identifiers for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. However, experimental data for several key physical properties remain to be published. The following section presents a combination of confirmed and predicted data to provide a comprehensive profile of the compound.

Chemical Identity
IdentifierValueSource
IUPAC Name ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate-
CAS Number 588720-62-1ChemicalBook
Molecular Formula C₁₀H₉BrN₂O₂PubChemLite[1]
Molecular Weight 269.10 g/mol -
Canonical SMILES CCOC(=O)C1=CN2C(=CC=C2Br)C=N1PubChemLite[1]
InChI Key OUVGPYXZIPFYLJ-UHFFFAOYSA-NPubChemLite[1]
Predicted Physical Properties

The following table summarizes the predicted physical properties for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. These values are computationally derived and should be considered as estimates pending experimental verification.

PropertyPredicted ValueSource
Density 1.60 ± 0.1 g/cm³ChemicalBook
pKa -2.60 ± 0.30-
XlogP 3.0PubChemLite[1]

Note on Predictions: These computational predictions serve as a valuable starting point for experimental design. For instance, the predicted XlogP suggests that the compound is likely to have good lipid solubility, a key parameter in drug design influencing membrane permeability.

Experimental Determination of Physical Properties: A Methodological Approach

Given the absence of published experimental data for several key physical properties, this section outlines standard, field-proven protocols for their determination. The causality behind these experimental choices is explained to provide a deeper understanding for researchers aiming to characterize this or similar novel compounds.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Prep High-Purity Sample of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate MP Melting Point (Capillary Method) Prep->MP Characterization Sol Solubility Screening (Various Solvents) Prep->Sol Spec Spectroscopic Analysis (NMR, IR, MS) Prep->Spec Chrom Chromatographic Purity (HPLC, TLC) Prep->Chrom DA Data Interpretation and Validation MP->DA Sol->DA Spec->DA Chrom->DA Report Technical Data Sheet Generation DA->Report

Caption: Workflow for the experimental characterization of a novel compound.

Determination of Melting Point

Principle: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the crystalline Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Rationale: This method is widely adopted due to its accuracy, small sample requirement, and the ability to visually monitor the melting process.

Solubility Assessment

Principle: Understanding the solubility profile is essential for designing reaction conditions, purification strategies, and formulations for biological screening.

Methodology (Qualitative Screening):

  • Solvent Selection: A range of common laboratory solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Procedure: To a small, known amount of the compound (e.g., 1-5 mg) in a vial, the solvent is added dropwise with agitation at ambient temperature.

  • Observation: The dissolution of the solid is observed. Solubility can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined using techniques like HPLC.

Field-Proven Insight: Based on the structure, which includes a polar ester group and a relatively nonpolar brominated aromatic system, solubility is anticipated to be higher in moderately polar to polar aprotic solvents like dichloromethane, ethyl acetate, acetone, and DMSO.

Spectroscopic and Chromatographic Analysis

Principle: Spectroscopic and chromatographic techniques are indispensable for confirming the chemical structure and assessing the purity of the synthesized compound.

Workflow for Structural Confirmation and Purity Analysis:

G cluster_0 Sample cluster_1 Analysis cluster_2 Output Sample Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy Sample->IR HPLC HPLC Purity Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment (%) HPLC->Purity

Caption: Analytical workflow for structural elucidation and purity determination.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns of the protons, along with the number and types of carbon signals, provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms the elemental composition. Fragmentation patterns can provide further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions would include those for the C=O of the ester and C-Br bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. By using a suitable column and mobile phase, the percentage purity can be accurately determined.

Conclusion

While a complete experimental dataset for the physical properties of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is not yet available in the public domain, this technical guide provides a solid foundation for researchers. The combination of confirmed molecular identifiers, predicted physicochemical parameters, and detailed, field-proven methodologies for experimental determination will empower scientists to confidently work with and further investigate this promising heterocyclic compound. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

References

  • PubChemLite. Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (C10H9BrN2O2). [Link]

Sources

Foundational

Strategic Synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate: A Modular Approach

Executive Summary This technical guide details the synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate , a critical bicyclic heteroaromatic scaffold used in the development of kinase inhibitors and antiviral t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate , a critical bicyclic heteroaromatic scaffold used in the development of kinase inhibitors and antiviral therapeutics.[1] The pyrrolo[1,2-a]pyrazine core serves as a bioisostere for quinoxaline and indole moieties, offering unique solubility and metabolic stability profiles.[1]

This guide moves beyond standard recipe listings to provide a mechanistically grounded workflow . We utilize a modular three-step sequence: N-alkylation , Ammonium-mediated Cyclization , and Regioselective Bromination .[1] This pathway is selected for its scalability, use of commercially available starting materials (Pyrrole-2-carboxaldehyde), and operational simplicity compared to transition-metal-catalyzed cross-coupling approaches.[1]

Part 1: Retrosynthetic Analysis & Strategy

To construct the target molecule efficiently, we disconnect the structure at the bromine substituent and the pyrazine ring junction.[1]

  • Functionalization (Late-Stage): The C-6 bromine is introduced last via Electrophilic Aromatic Substitution (EAS).[1] The pyrrole ring is significantly more electron-rich than the pyrazine ring (which bears the electron-withdrawing ester), ensuring high regioselectivity at the C-6 position (para-like to the bridgehead nitrogen).[1]

  • Core Construction: The bicyclic core is formed via a "one-pot" condensation/cyclization using ammonium acetate as a nitrogen source. This exploits the reactivity of a 1,5-dicarbonyl equivalent (aldehyde + ester).[1]

  • Precursor Assembly: The linear precursor is synthesized via standard N-alkylation of pyrrole-2-carboxaldehyde.

Pathway Visualization

Retrosynthesis Target Target: Ethyl 6-bromopyrrolo[1,2-a] pyrazine-3-carboxylate Core Core: Ethyl pyrrolo[1,2-a] pyrazine-3-carboxylate Target->Core Regioselective Bromination (C-Br Disconnection) Precursor Precursor: Ethyl 2-formyl-1H-pyrrole-1-acetate Core->Precursor Cyclocondensation (C-N / C=N Formation) SM Starting Material: Pyrrole-2-carboxaldehyde Precursor->SM N-Alkylation

Figure 1: Retrosynthetic disconnection showing the logic of building the bicycle before functionalization.

Part 2: Detailed Experimental Protocols

Step 1: N-Alkylation of Pyrrole-2-carboxaldehyde

Objective: Attach the two-carbon ester handle to the pyrrole nitrogen to set up the cyclization.

  • Reagents: Pyrrole-2-carboxaldehyde (1.0 equiv), Ethyl bromoacetate (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv).[1]
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics).[1]

  • Conditions: Reflux (

    
    C) for 4-6 hours.
    

Protocol:

  • Charge a round-bottom flask with Pyrrole-2-carboxaldehyde (10.0 g, 105 mmol) and acetone (150 mL).

  • Add anhydrous

    
      (29.0 g, 210 mmol) in a single portion.
    
  • Add Ethyl bromoacetate (14.0 mL, 126 mmol) dropwise over 10 minutes to control the exotherm.

  • Heat the suspension to reflux with vigorous stirring. Monitor by TLC (Hexane/EtOAc 3:1).[1] The aldehyde spot (

    
    ) should disappear, replaced by the N-alkylated product (
    
    
    
    ).[1]
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil usually solidifies or can be used directly.[1] If necessary, recrystallize from Ethanol/Water or purify via short silica plug.[1]

Critical Insight: Use of a mild base like


 in acetone prevents self-condensation of the aldehyde, which can occur under stronger basic conditions (e.g., NaH/DMF) if temperature is not strictly controlled.[1]
Step 2: Ammonium-Mediated Cyclization

Objective: Close the pyrazine ring to form the pyrrolo[1,2-a]pyrazine scaffold.[1]

  • Reagents: Ethyl 2-formyl-1H-pyrrole-1-acetate (from Step 1), Ammonium Acetate (

    
    , 5.0 - 6.0 equiv).[1]
    
  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Conditions: Reflux (

    
    C) for 2-4 hours.[1]
    

Protocol:

  • Dissolve the crude Ethyl 2-formyl-1H-pyrrole-1-acetate (approx. 105 mmol) in Glacial Acetic Acid (100 mL).

  • Add Ammonium Acetate (40.5 g, 525 mmol). The excess is crucial to drive the equilibrium toward the imine intermediate.[1]

  • Reflux the mixture. The solution will darken significantly.

  • Monitoring: Monitor for the disappearance of the starting material.

  • Workup: Cool the mixture and pour onto crushed ice (300 g). Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 7-8.
  • Isolation: Extract with Dichloromethane (DCM, 3 x 100 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product, Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate , is typically a pale yellow solid.[1]

Mechanistic Note: This reaction proceeds via the formation of a Schiff base (imine) between the aldehyde and ammonia.[1] The nitrogen lone pair then attacks the ester carbonyl (intramolecularly), followed by dehydration to aromatize the pyrazine ring.[1]

Step 3: Regioselective Bromination

Objective: Introduce the bromine atom at position 6.

  • Reagents: Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).[1]

  • Solvent: DMF or DCM (DCM allows for easier workup; DMF often gives better selectivity).[1]

  • Conditions:

    
    C to Room Temperature, 1-2 hours.
    

Protocol:

  • Dissolve Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (5.0 g, 26 mmol) in anhydrous DCM (50 mL) and cool to

    
    C in an ice bath.
    
  • Add NBS (4.86 g, 27.3 mmol) portion-wise over 15 minutes. Do not add all at once to avoid localized high concentrations.[1]

  • Stir at

    
    C for 30 minutes, then allow to warm to room temperature.
    
  • Monitoring: TLC should show a new spot slightly less polar than the starting material.

  • Workup: Quench with water (50 mL). Wash the organic layer with saturated Sodium Thiosulfate (

    
    ) to remove trace bromine, then with brine.[1]
    
  • Purification: Recrystallization from Ethanol is often sufficient.[1] If not, silica gel chromatography (Hexane/EtOAc) yields the pure Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate .[1]

Why Position 6? The pyrrolo[1,2-a]pyrazine system has an electron-deficient pyrazine ring (due to the ester and nitrogens) and an electron-rich pyrrole ring.[1] Electrophilic substitution targets the pyrrole.[2] Position 6 is the most reactive site, electronically analogous to the para-position relative to the bridgehead nitrogen, stabilizing the Wheland intermediate.[1]

Part 3: Data Summary & Visualization[1]

Process Efficiency Table
StepTransformationReagentsKey ParameterTypical Yield
1 N-AlkylationEthyl bromoacetate,

, Acetone
Control exotherm85-92%
2 Cyclization

, AcOH
Excess

(5 eq)
65-75%
3 BrominationNBS, DCMLow Temp (

C)
78-85%
Synthesis Workflow Diagram

Workflow Step1 Step 1: Alkylation (Acetone, Reflux) Step2 Step 2: Cyclization (AcOH, 118°C) Step1->Step2 Intermed. A Step3 Step 3: Bromination (DCM, 0°C) Step2->Step3 Intermed. B Product FINAL PRODUCT >98% Purity Step3->Product Crystallization

Figure 2: Operational workflow for the 3-step synthesis.

References

  • PubChem. (n.d.).[1] Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Organic Syntheses. (1951).[1] Pyrrole-2-carboxaldehyde.[3][4] Org. Synth. 1951, 31,[1] 92. Retrieved January 30, 2026, from [Link][1]

  • Minghuan, X. et al. (2014).[1] Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link][1]

  • Wang, J. et al. (2024).[1] Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. Retrieved January 30, 2026, from [Link][1]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[1,2-a]pyrazine scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antifungal, and anxiolytic activities.[1] A thorough understanding of the structural and electronic properties of this class of compounds is paramount for the rational design of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise molecular structure and purity of synthesized compounds.

This document serves as a practical reference for researchers, offering a detailed breakdown of the expected spectroscopic data for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, alongside field-proven insights into the experimental methodologies and data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate with the conventional numbering system is presented below. This numbering is crucial for the assignment of NMR signals.

Caption: Molecular structure of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices: The choice of solvent (CDCl₃ or DMSO-d₆) is critical for dissolving the analyte and providing a deuterium lock signal for the spectrometer. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A moderate concentration of the sample is used to ensure a good signal-to-noise ratio without causing issues with solubility or line broadening.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% (v/v) TMS.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition.[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended.

¹H NMR: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5 - 9.0Singlet1HH-1
~7.8 - 8.2Singlet1HH-4
~7.5 - 7.9Doublet1HH-7
~7.2 - 7.6Doublet1HH-8
4.35 - 4.45Quartet2H-OCH₂CH₃
1.35 - 1.45Triplet3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons: The protons on the pyrrolo[1,2-a]pyrazine core are expected to appear in the downfield region (7.2-9.0 ppm) due to the deshielding effect of the aromatic ring currents. Protons H-1 and H-4 are anticipated to be singlets as they lack adjacent proton neighbors. Protons H-7 and H-8 will likely appear as doublets, coupling with each other. The presence of the electron-withdrawing bromine atom at position 6 is expected to shift the signals of adjacent protons downfield.

  • Ethyl Ester Protons: The ethyl group of the carboxylate will exhibit a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three methyl protons, and the triplet is due to the coupling of the methyl protons with the two methylene protons.

¹³C NMR: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160 - 165C=O (Ester)
~145 - 150C-4a
~135 - 140C-8a
~125 - 130C-1
~120 - 125C-6
~115 - 120C-4
~110 - 115C-7
~105 - 110C-8
~100 - 105C-3
~60 - 65-OCH₂CH₃
~14 - 15-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm.

  • Aromatic Carbons: The carbons of the heterocyclic core will resonate in the aromatic region (100-150 ppm). The carbon atom attached to the bromine (C-6) will be influenced by the halogen's electronic effects. The specific assignments can be confirmed with two-dimensional NMR techniques like HSQC and HMBC.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) of the ethyl group will appear around 60-65 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, around 14-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

IR: Predicted Data and Interpretation
Predicted Frequency (cm⁻¹) Vibration Functional Group
~3100 - 3000C-H stretchAromatic
~2980 - 2850C-H stretchAliphatic (Ethyl)
~1720 - 1700C=O stretchEster
~1600 - 1450C=C and C=N stretchAromatic Ring
~1250 - 1100C-O stretchEster
~700 - 500C-Br stretchBromoalkane

Interpretation:

  • Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl (C=O) stretch, appearing around 1720-1700 cm⁻¹. The exact position can be influenced by conjugation with the pyrrolo[1,2-a]pyrazine ring.[1]

  • Aromatic and Aliphatic C-H Stretches: Absorptions corresponding to the aromatic C-H stretches will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

  • Ring Vibrations: The C=C and C=N stretching vibrations of the heterocyclic core will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-O and C-Br Stretches: The C-O stretch of the ester group will be visible in the fingerprint region, typically between 1250 and 1100 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, in the 700-500 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula of the compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Scan over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

MS: Predicted Data and Interpretation
Predicted m/z Ion Notes
268/270[M]⁺Molecular ion with bromine isotopes ⁷⁹Br and ⁸¹Br.
269/271[M+H]⁺Protonated molecular ion.
291/293[M+Na]⁺Sodium adduct.

Interpretation:

  • Molecular Ion and Isotope Pattern: Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern for any fragment containing bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4][5][6] This will result in two peaks for the molecular ion ([M]⁺) and the protonated molecular ion ([M+H]⁺) that are two mass units apart (m/z 268 and 270 for [M]⁺, and 269 and 271 for [M+H]⁺) and of approximately equal intensity.

  • Fragmentation Pathway: The fragmentation of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate under electron impact (EI) or collision-induced dissociation (CID) can provide valuable structural information. A logical fragmentation pathway is illustrated below.

fragmentation M [M]⁺˙ m/z 268/270 M_minus_CH2CH2 [M-C₂H₄]⁺˙ m/z 240/242 M->M_minus_CH2CH2 - C₂H₄ M_minus_OC2H5 [M-OC₂H₅]⁺ m/z 223/225 M->M_minus_OC2H5 - •OC₂H₅ M_minus_Br [M-Br]⁺ m/z 189 M->M_minus_Br - •Br

Caption: Predicted mass spectrometry fragmentation pathway.

  • Loss of Ethylene: A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄, 28 Da).

  • Loss of Ethoxy Radical: Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da).

  • Loss of Bromine Radical: The C-Br bond can undergo homolytic cleavage, leading to the loss of a bromine radical (•Br, 79/81 Da).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity and purity of this important heterocyclic compound, facilitating its application in drug discovery and development programs. The provided protocols and interpretations are grounded in established scientific principles and are intended to serve as a valuable resource for scientists in the field.

References

  • Nechesnyi, Y. et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15. [Link]

  • NIST/EPA/NIH Mass Spectral Library. Fragmentation and Interpretation of Spectra. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • ResearchGate. Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. [Link]

  • ScienceDirect. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. [Link]

  • Royal Society of Chemistry. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. [Link]

  • ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from.... [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. [Link]

  • Royal Society of Chemistry. One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. [Link]

  • Sci-hub.st. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

  • NIST WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. [Link]

  • ResearchGate. Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. [Link]

  • ResearchGate. Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). [Link]

  • MDPI. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • NIST WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. [Link]

  • Semantic Scholar. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarb. [Link]

  • ResearchGate. (PDF) (Synthesis and Characterization of Novel 7-chloropyrrolo[1,2-a] Quinoline-3-Carboxylate Analogues: Molecular Target Identification). [Link]

  • PubChem. Ethyl (6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido(3',4':4,5)pyrrolo(1,2,3-de)quinoxaline-8(7H)-carboxylate. [Link]

  • PubChem. Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI). [Link]

Sources

Foundational

A Technical Guide to Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core, comprised of a fused pyrrole and pyrazine ring system, offers a three-dimensional architecture that is attractive for designing molecules with specific biological activities. The presence of a bromine atom provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions, while the ethyl carboxylate group can be manipulated for solubility and as a potential interaction point with biological targets. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutics.

The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in a variety of biologically active molecules, including natural products and synthetic compounds with demonstrated anticancer, antimicrobial, and kinase inhibitory properties[1][2]. The strategic placement of a bromine atom on this scaffold, as in Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, unlocks a vast potential for chemical diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Commercial Availability and Sourcing

Direct, off-the-shelf availability of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (CAS No. 867153-73-5) can be limited. However, several chemical suppliers specialize in providing unique building blocks for research and development and may offer this compound through their catalogs or on a custom synthesis basis. Researchers are advised to inquire with suppliers of structurally similar compounds, as they often have the synthetic capabilities to produce related derivatives.

Table 1: Suppliers of Structurally Related Pyrrolo[1,2-a]pyrazine Analogs

SupplierRelated Compound OfferedCAS NumberNotes
ChemSceneEthyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate1289193-46-9An isomeric compound, useful as a reference. Custom synthesis of the target compound may be available upon request.[3]
ChemSceneEthyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate125208-06-2A related brominated pyrrolopyrazine derivative.[4]
ChemicalBook6-broMopyrrolo[1,2-f][3][5][6]triazin-4(3H)-one888721-83-3Lists various suppliers for a related heterocyclic system.[7]

When sourcing this compound, it is crucial to verify the purity and structural identity through analytical data such as NMR and mass spectrometry provided by the supplier.

Synthesis of the Pyrrolo[1,2-a]pyrazine Core

The synthesis of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through several established synthetic routes. A common and effective strategy involves the construction of the pyrazine ring onto a pre-functionalized pyrrole precursor. One such plausible pathway, adapted from known literature procedures for similar structures, is a three-step process starting from a substituted pyrrole.[8]

Proposed Synthetic Pathway

A generalized synthetic approach is outlined below. This pathway is based on established methodologies for the synthesis of substituted pyrrolo[1,2-a]pyrazines.[6][8]

Synthetic Pathway A Substituted Pyrrole Precursor B N-Alkylation with Ethyl Bromoacetate A->B K2CO3, Acetonitrile, Reflux C Intermediate Pyrrole-N-acetate B->C D Cyclization with Ammonium Acetate C->D Heat E Pyrrolo[1,2-a]pyrazine Core D->E F Bromination (e.g., with NBS) E->F N-Bromosuccinimide, CH2Cl2 G Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate F->G

Caption: Proposed synthetic route to Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

This proposed synthesis begins with a suitable pyrrole starting material, which is first N-alkylated with ethyl bromoacetate. The resulting intermediate undergoes cyclization upon heating with a nitrogen source, such as ammonium acetate, to form the pyrrolo[1,2-a]pyrazine core. The final step involves the selective bromination of the pyrazine ring, typically using an electrophilic brominating agent like N-bromosuccinimide (NBS), to yield the target compound. The regioselectivity of the bromination will be influenced by the existing substituents on the heterocyclic core.

Key Applications in Drug Discovery

The utility of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate as a building block in drug discovery is primarily centered on its application in the synthesis of kinase inhibitors and other targeted therapies. The pyrrolopyrazine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for multiple biological targets.[1][9]

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrrolo[1,2-a]pyrazine core can be elaborated to create potent and selective kinase inhibitors. The bromine atom of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate serves as a key functional group for introducing diversity into potential drug candidates via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase.

Application_in_Kinase_Inhibitor_Synthesis A Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Diversified Pyrrolopyrazine Library C->D Pd Catalyst, Base E Screening against Kinase Panel D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimized Kinase Inhibitor Candidate G->H

Caption: Workflow for the use of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate in kinase inhibitor discovery.

Other Therapeutic Areas

Beyond oncology, pyrrolo[1,2-a]pyrazine derivatives have shown promise in a range of other therapeutic areas. These include:

  • Antimicrobial Agents: Certain compounds featuring this scaffold have demonstrated activity against various bacterial and fungal pathogens.[1][11]

  • Neuropsychiatric Disorders: The translocator protein (TSPO) is a target for the development of drugs for anxiety and other neurological conditions, and N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been identified as potent TSPO ligands.[12]

  • Antiviral Activity: The structural resemblance of the pyrrolopyrazine core to purines has led to its investigation as a scaffold for antiviral agents.[13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following is a representative protocol for the coupling of an aryl bromide, such as Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, with a generic arylboronic acid. Researchers should note that optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Table 2: Representative Suzuki-Miyaura Coupling Protocol

StepProcedureRationale
1. Reagent Preparation In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. An excess of the boronic acid is often used to drive the reaction to completion. The choice of base and catalyst can significantly impact the reaction efficiency.
2. Solvent Addition Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).The solvent choice affects the solubility of the reactants and the efficacy of the catalyst. The presence of water is often beneficial for the transmetalation step of the catalytic cycle. Degassing the solvent removes dissolved oxygen which can deactivate the catalyst.
3. Reaction Heat the reaction mixture with stirring at a temperature typically ranging from 80-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
4. Work-up Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.This step removes inorganic salts and other aqueous-soluble impurities.
5. Purification Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).Column chromatography is a standard method for purifying organic compounds to obtain the desired product in high purity.
6. Characterization Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.Thorough characterization is essential to verify the structure of the newly synthesized compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate and its derivatives. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, information can be extrapolated from related brominated heterocyclic compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Based on safety data for similar compounds, it should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3]

Conclusion

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a valuable and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its strategic combination of a privileged heterocyclic core and a reactive bromine handle makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs, particularly in the area of kinase inhibition. While direct commercial availability may require inquiry with specialized suppliers, its synthesis is achievable through established chemical methodologies. The continued exploration of the chemical space accessible from this and related building blocks holds significant promise for the development of novel and effective medicines.

References

  • ResearchGate. Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. [Link]

  • National Center for Biotechnology Information. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

  • ResearchGate. Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. [Link]

  • ResearchGate. (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. [Link]

  • PubMed. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. [Link]

  • ResearchGate. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]

  • Asian Journal of Pharmaceutics. Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). [Link]

  • Y-Scholar Hub@YONSEI. Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. [Link]

  • SciSpace. Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. [Link]

  • Semantic Scholar. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. [Link]504b28169)

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Diversification of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

[1] Abstract & Strategic Value This Application Note details the synthetic utility of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate , a bifunctional heterocyclic scaffold increasingly relevant in the discovery of kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Value

This Application Note details the synthetic utility of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate , a bifunctional heterocyclic scaffold increasingly relevant in the discovery of kinase inhibitors (e.g., JAK, ALK) and antimicrobial agents.[1]

The pyrrolo[1,2-a]pyrazine core offers a distinct physicochemical profile compared to the more common imidazo[1,2-a]pyrazine, providing unique vectors for solubility and metabolic stability.[1] This guide focuses on the orthogonal functionalization of the molecule:

  • C6-Position (Bromide): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity.[2]

  • C3-Position (Ester): A stable precursor for hydrolysis and subsequent amidation, allowing for the modulation of solvent-exposed pharmacophores.[2]

Chemo-Structural Analysis

The reactivity of the scaffold is governed by the electron-deficient pyrazine ring fused to the electron-rich pyrrole.

  • Electrophilicity: The C6-bromide is activated for oxidative addition by Palladium(0) species.[2][3] However, the electron-rich nature of the pyrrole ring can make the C-Br bond susceptible to oxidative insertion, requiring careful ligand selection to prevent protodebromination.

  • Nucleophilicity: The N-bridgehead nitrogen reduces the basicity of the system compared to simple pyrazines, but the C3-ester makes the system electron-withdrawing, stabilizing the core against oxidation.

Visual Workflow: Divergent Synthesis

The following diagram outlines the strategic decision pathways for diversifying this scaffold.

G Start Ethyl 6-bromopyrrolo[1,2-a] pyrazine-3-carboxylate Decision Target Motif Selection Start->Decision Suzuki Path A: C-C Bond Formation (Suzuki-Miyaura) Decision->Suzuki Aryl/Heteroaryl Group Buchwald Path B: C-N Bond Formation (Buchwald-Hartwig) Decision->Buchwald Amine Incorporation Hydrolysis Path C: C3-Ester Manipulation (Saponification) Decision->Hydrolysis Acid Functionality ProductA Biaryl Derivatives (Kinase Hinge Binders) Suzuki->ProductA ProductB Amino-Derivatives (Solubility/ADME) Buchwald->ProductB Amidation Amide Coupling (HATU/EDC) Hydrolysis->Amidation ProductC Carboxamides (Solvent Exposed Region) Amidation->ProductC

Figure 1: Divergent synthetic pathways for the orthogonal functionalization of the pyrrolo[1,2-a]pyrazine core.

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Installation of aryl/heteroaryl groups at the C6 position. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation with boronic acids, and reductive elimination.[2][1][3]

Materials
  • Substrate: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[2][1]

  • Catalyst: Pd(dppf)Cl₂[2][1]·DCM complex (5 mol%)[2][1]

    • Rationale: The bidentate dppf ligand resists de-coordination, crucial for preventing catalyst death by the nitrogen-rich heterocycle.[1]

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)[2][1]

  • Solvent: 1,4-Dioxane (degassed)[2][1]

Step-by-Step Procedure
  • Preparation: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd(dppf)Cl₂[2][1]·DCM.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2M aq. K₂CO₃ via syringe.[2][1]

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Microwave irradiation at 110°C for 30 minutes is a viable alternative for sluggish substrates.[2]

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[2][1] Dry over Na₂SO₄.[2][1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Troubleshooting:

  • Protodebromination (H-substituent instead of Ar): Indicates incomplete transmetallation.[2] Increase boronic acid equivalents or switch to anhydrous conditions (Cs₂CO₃/DMF).

  • Homocoupling of Boronic Acid: Reduce catalyst loading or switch to Pd(PPh₃)₄.

Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Introduction of aliphatic or aromatic amines at C6.[2] Challenge: The electron-rich pyrrole ring can deactivate the C-Br bond toward oxidative addition compared to pure pyrazines. Specialized ligands are required.[2][1]

Materials
  • Substrate: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System: Pd₂(dba)₃ (5 mol%) + Xantphos (10 mol%)[2][1]

    • Alternative: BrettPhos is recommended for primary amines or anilines.[2][1]

  • Base: Cs₂CO₃ (2.0 equiv) - Avoid strong alkoxides (NaOtBu) if ester hydrolysis is a concern.[2][1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[2][1]

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent for 10 minutes to generate the active L₂Pd(0) species.[2][1]

  • Addition: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel.

  • Reaction: Heat to 100°C overnight (12–16h).

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove insoluble salts and Palladium black.

  • Purification: The product is often more polar.[2] Use DCM/MeOH gradients for chromatography.[2][1]

Protocol C: C3-Ester Hydrolysis & Amidation

Objective: Conversion of the C3-ethyl ester to a functionalized amide.

Part 1: Saponification
  • Dissolution: Dissolve substrate in THF/MeOH/Water (3:1:1).[2][1]

  • Base Addition: Add LiOH·H₂O (2.5 equiv).[2][1]

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (acid).

  • Work-up: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid often precipitates. Filter and dry.[2][1] If no precipitate, extract with EtOAc.[2][1]

Part 2: Amidation (HATU Coupling)
  • Activation: Dissolve the crude acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[2][1] Stir for 15 minutes.

    • Mechanism:[2][1][3][4][5][6] Formation of the active ester (O-At).[2]

  • Coupling: Add the desired amine (1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Purification: Dilute with water (often precipitates the product) or extract with EtOAc.[2][1] Wash extensively with LiCl (5% aq) to remove DMF.[2][1]

Data Summary & Optimization Matrix

The following table summarizes optimization strategies based on internal application data and literature precedents for similar bicyclic systems.

ParameterStandard ConditionOptimization for Steric BulkOptimization for Labile Groups
Suzuki Catalyst Pd(dppf)Cl₂Pd(dtbpf)Cl₂Pd(Amphos)Cl₂
Suzuki Base K₂CO₃ (aq)K₃PO₄ (aq)CsF (anhydrous)
Buchwald Ligand XantphosBrettPhos / RuPhosBINAP
Amidation Reagent HATUT3P (Propylphosphonic anhydride)EDC/HOBt
Decision Tree: Reaction Troubleshooting

Optimization Issue Problem Detected Type1 Low Conversion? Issue->Type1 Type2 De-bromination? Issue->Type2 Type3 Ester Hydrolysis? Issue->Type3 Sol1 Switch to Microwave Increase Temp Type1->Sol1 Sol2 Use Anhydrous cond. (Cs2CO3/DMF) Type2->Sol2 Sol3 Switch Base to K3PO4 or CsF Type3->Sol3

Figure 2: Troubleshooting logic for common synthetic failures in pyrrolo[1,2-a]pyrazine functionalization.

References

  • General Reactivity of Pyrazines

    • Transition metal-catalyzed functionalization of pyrazines.[2] Organic & Biomolecular Chemistry, 2013.[2][1][7]

  • Buchwald-Hartwig on Fused Pyrazines

    • Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives... by a Buchwald–Hartwig cross-coupling reaction.[2][8] RSC Advances, 2020.[2][1]

  • Bioactivity & Scaffold Utility

    • Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives.[2][5][8][9][10] Asian Journal of Pharmaceutics, 2016.[1][10]

  • Related Scaffold Synthesis (Imidazo[1,2-a]pyrazine)

    • Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate data.[2][11] PubChem.[2][1]

    • [2][1]

Sources

Application

The Art of the Bond: A Senior Application Scientist's Guide to Suzuki Coupling Reactions with Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrrolo[1,2-a]pyrazine scaffold is a privileged motif, appearing in a multitude of biologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[1,2-a]pyrazine scaffold is a privileged motif, appearing in a multitude of biologically active compounds. The ability to functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1]

This guide provides a detailed exploration of the application of Suzuki coupling reactions to a key building block: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate . As a Senior Application Scientist, my aim is not merely to present a protocol, but to instill a deeper understanding of the critical parameters that govern the success of this transformation, enabling you to troubleshoot and adapt these methods to your specific synthetic challenges.

The Foundation: Understanding the Pyrrolo[1,2-a]pyrazine Core and the Suzuki-Miyaura Reaction

The pyrrolo[1,2-a]pyrazine system is an electron-deficient N-heterocycle. The bromine atom at the 6-position of our substrate serves as an excellent handle for palladium-catalyzed cross-coupling reactions. While no direct literature exists for Suzuki couplings on this exact molecule, we can draw authoritative parallels from successful couplings on structurally related N-heterocyclic systems such as brominated pyrazolo[1,5-a]pyrimidines, indazoles, and purines.[2][3][4]

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the heart of this transformation.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)L2-Br OxAdd->PdII_Ar Transmetalation Transmetalation (R-B(OR)2 / Base) PdII_Ar->Transmetalation PdII_Ar_R Ar-Pd(II)L2-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate ArBr->OxAdd Boronic Arylboronic Acid (R-B(OH)2) Boronic->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Synthesis of the Starting Material: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

A robust and reproducible synthesis of the starting material is the first critical step. While various methods for the synthesis of the pyrrolo[1,2-a]pyrazine core have been reported, a common strategy involves the cyclization of appropriately substituted pyrrole precursors.[1][6] For the specific 6-bromo derivative, a multi-step synthesis starting from a commercially available pyrrole derivative is a practical approach. One potential synthetic route is outlined below.

Synthesis_Workflow Start Commercially Available Pyrrole Derivative Step1 N-Alkylation with a bromo-substituted pyrazine precursor Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Esterification Step2->Step3 Step4 Bromination at C6 Step3->Step4 Final Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Step4->Final caption Figure 2: A potential synthetic workflow for the starting material.

Caption: Figure 2: A potential synthetic workflow for the starting material.

Experimental Protocols: Suzuki Coupling of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

The following protocols are designed as a robust starting point for the Suzuki coupling of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate with a variety of arylboronic acids. The choice of catalyst, ligand, base, and solvent are critical for success, especially with heteroaromatic substrates.

General Considerations:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and phosphine ligands.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reagent Quality: The purity of all reagents, particularly the boronic acid and the base, is crucial for obtaining high yields and reproducible results.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of the coupling of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate with a standard arylboronic acid (e.g., phenylboronic acid).

ReagentMolar Equiv.Amount
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate1.0(e.g., 100 mg)
Arylboronic Acid1.2-1.5
Pd(PPh₃)₄0.05
K₂CO₃ (anhydrous)2.0
1,4-Dioxane/H₂O (4:1)-(to 0.1 M)

Procedure:

  • To a dry reaction vial, add Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: For Challenging or Electron-Deficient Arylboronic Acids

For less reactive or sterically hindered arylboronic acids, a more active catalyst system is often required. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can significantly improve reaction outcomes.

ReagentMolar Equiv.Amount
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate1.0(e.g., 100 mg)
Arylboronic Acid1.5
Pd₂(dba)₃0.02
XPhos0.08
K₃PO₄3.0
Toluene/H₂O (10:1)-(to 0.1 M)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the catalyst, ligand, base, and solvent system as indicated in the table above.

  • The reaction temperature may need to be optimized, typically in the range of 90-110 °C.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor quality reagents.Use a fresh batch of catalyst and high-purity reagents. Ensure thorough degassing of the solvent.
Decomposition of Starting Material Reaction temperature too high; Unstable boronic acid.Lower the reaction temperature. Use a more stable boronic acid derivative (e.g., a pinacol ester).
Homocoupling of Boronic Acid Presence of oxygen; Inappropriate base.Improve degassing procedures. Switch to a different base (e.g., Cs₂CO₃ or K₃PO₄).
Protodebromination Presence of a proton source; Side reaction with the solvent or base.Use anhydrous solvents and bases. Consider a non-protic solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the pyrrolo[1,2-a]pyrazine core. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can confidently approach the synthesis of novel derivatives of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for your synthetic endeavors, empowering you to navigate the challenges of modern drug discovery and development.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.
  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides.
  • Suzuki–Miyaura coupling reaction of brominated...
  • Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxam- ides and Rel
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Preparation of pyrrolo[1,2-a]pyrazine 4l by transformation of pyrrole 9a.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • (PDF)
  • Suzuki Coupling - YouTube.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki cross-coupling reaction - YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube.

Sources

Method

functionalization of the pyrrolo[1,2-a]pyrazine core

Application Note: Strategic Functionalization of the Pyrrolo[1,2-a]pyrazine Scaffold Introduction: The Scaffold and the Challenge The pyrrolo[1,2-a]pyrazine core is a privileged bicyclic heterocycle found in bioactive na...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Pyrrolo[1,2-a]pyrazine Scaffold

Introduction: The Scaffold and the Challenge

The pyrrolo[1,2-a]pyrazine core is a privileged bicyclic heterocycle found in bioactive natural products (e.g., Peramine, Longamide B) and emerging kinase inhibitors. Its unique architecture fuses an electron-rich pyrrole ring with an electron-deficient pyrazine ring via a bridgehead nitrogen.

For medicinal chemists, this scaffold presents a "Jekyll and Hyde" electronic profile:

  • The Pyrrole Zone (C1, C2, C3): High electron density, prone to oxidation and electrophilic aromatic substitution (EAS).

  • The Pyrazine Zone (C4, C6, C8): Electron-deficient, susceptible to nucleophilic aromatic substitution (SNAr) and radical additions.

This guide provides a validated roadmap for orthogonally functionalizing this core, moving beyond trial-and-error to causal, mechanistic design.

Strategic Overview: The Reactivity Map

Before initiating synthesis, one must visualize the electronic bias of the scaffold. The bridgehead nitrogen (N5) donates electron density into the pyrrole ring while simultaneously withdrawing it from the pyrazine ring (inductively).

ReactivityMap Core Pyrrolo[1,2-a]pyrazine Core Pyrrole Pyrrole Moiety (Electron Rich) Core->Pyrrole Pyrazine Pyrazine Moiety (Electron Poor) Core->Pyrazine EAS Electrophilic Subst. (Halogenation, Acylation) Target: C1 / C3 Pyrrole->EAS Nucleophilic Attack CH Pd-Catalyzed C-H Activation Target: C1 Pyrrole->CH CMD Mechanism Radical Radical/Nucleophilic (Minisci, S_NAr) Target: C6 / C8 Pyrazine->Radical Electrophilic Target

Figure 1: Reactivity landscape of the pyrrolo[1,2-a]pyrazine core. Green indicates zones reactive to electrophiles; Red indicates zones reactive to nucleophiles/radicals.

Protocol 1: Regioselective Electrophilic Halogenation (C1/C3)

Objective: Install a halogen handle on the pyrrole ring for subsequent cross-coupling. Challenge: Preventing over-halogenation and polymerization (black tar formation). Mechanism: Standard Electrophilic Aromatic Substitution (EAS). The C1 position (alpha to the bridgehead nitrogen) is generally the most nucleophilic due to resonance stabilization, though C3 is also competitive.

Materials
  • Substrate: Pyrrolo[1,2-a]pyrazine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (anhydrous) or THF (at -78°C for high selectivity)

  • Quench: 10% Na₂S₂O₃ (aq)

Step-by-Step Workflow
  • Dissolution: Dissolve the substrate in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath. Note: DMF is preferred over DCM to stabilize the polar transition state, but THF at -78°C is required if C1/C3 selectivity is poor.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump. Rapid addition causes local high concentration, leading to di-bromo byproducts.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor via LC-MS. Look for the [M+2]+ peak pattern (1:1 ratio for Br).

  • Workup: Dilute with EtOAc. Wash effectively with 10% Na₂S₂O₃ to remove active bromine species (prevents post-reaction bromination during concentration).

  • Purification: Silica gel chromatography (Hexane/EtOAc). The mono-bromo product is usually less polar than the starting material.

Validation Data:

Entry Reagent Temp Solvent Yield (Isolated) Regioselectivity (C1:C3)
1 NBS (1.0 eq) 25°C DCM 45% 60:40 (Mixture)
2 NBS (1.0 eq) 0°C DMF 78% >90:10

| 3 | NIS (1.1 eq) | 0°C | DMF | 82% | >95:5 |

Protocol 2: Pd-Catalyzed Direct C-H Arylation (C1)

Objective: Direct coupling of aryl groups without pre-functionalization (Atom Economy). Mechanism: Concerted Metallation-Deprotonation (CMD). The acetate ligand acts as an internal base to deprotonate the acidic C1-H.

Materials
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered aryls)

  • Base: KOAc (2.0 equiv) or Cs₂CO₃

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

  • Solvent: DMAc (Dimethylacetamide)

Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon, combine Pd(OAc)₂, Ligand, Base, and Pyrrolo[1,2-a]pyrazine in a pressure vial.

  • Activation: Add the Aryl Iodide and DMAc (degassed).

  • Reaction: Seal and heat to 100°C for 12 hours. Note: Temperatures >120°C often lead to decomposition of the pyrrole ring.

  • Filtration: Cool to RT. Filter through a Celite pad (elute with DCM).

  • Purification: The product is often highly fluorescent. Use UV detection during flash chromatography.

CHActivation Start Substrate + Pd(OAc)2 OxAdd Oxidative Addition (Ar-I enters) Start->OxAdd CMD CMD Transition State (Pd coordinates N5, Acetate pulls H1) RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim OxAdd->CMD Rate Limiting Product C1-Arylated Product RedElim->Product

Figure 2: Mechanistic flow of the Concerted Metallation-Deprotonation (CMD) pathway for C1-arylation.

Protocol 3: Radical Functionalization of the Pyrazine Core (Minisci-Type)

Objective: Alkylation of the electron-deficient pyrazine ring (C6/C8). Why this works: The pyrazine ring repels electrophiles but traps nucleophilic alkyl radicals generated via decarboxylation or redox processes.

Materials
  • Substrate: Pyrrolo[1,2-a]pyrazine[1][2][3][4][5][6]

  • Radical Source: Carboxylic Acid (R-COOH) + AgNO₃ + (NH₄)₂S₂O₈

  • Solvent: DCM/Water (Biphasic) or TFA/Water

Step-by-Step Workflow
  • Setup: Dissolve substrate (1.0 equiv) and alkyl carboxylic acid (2.0 equiv) in a biphasic mixture of DCM:Water (1:1).

  • Catalyst: Add AgNO₃ (0.2 equiv).

  • Initiation: Add (NH₄)₂S₂O₈ (2.0 equiv) and heat to 40–50°C.

  • Observation: Gas evolution (CO₂) indicates radical generation.

  • Quench: Neutralize with NaHCO₃ (carefully, gas evolution).

  • Result: Alkyl group attaches primarily to C6 or C8 (positions ortho/para to the bridgehead nitrogen in the pyrazine ring).

Troubleshooting & Optimization

ProblemProbable CauseSolution
"Black Tar" / Decomposition Polymerization of the electron-rich pyrrole ring.Perform reactions under strict inert atmosphere (N₂/Ar). Lower temperature. Use radical scavengers (BHT) during workup if not doing radical chemistry.
Regioisomer Mixtures (C1 vs C3) Non-selective electrophile or high temperature.Switch to bulkier electrophiles (steric hindrance favors C1 over C3). Use lower polarity solvents (DCM instead of DMF).
Low Yield in C-H Activation Catalyst poisoning by N-coordination.Increase catalyst loading to 10 mol%. Switch to a bidentate ligand (e.g., dppf) to prevent non-productive coordination.

References

  • Guchhait, S. K., et al. (2014). "Regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via tandem post-Ugi cyclization and gold(I)-catalyzed annulation." The Journal of Organic Chemistry. Link

  • Kim, I., et al. (2013). "One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates." Organic & Biomolecular Chemistry. Link

  • Wang, W., et al. (2022).[7] "Pd-Catalyzed direct C–H arylation of pyrrolo[1,2-a]quinoxalines." Organic & Biomolecular Chemistry. Link

  • Venkatesh, T., et al. (2013). "Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution."[8] The Journal of Organic Chemistry. Link

  • Liotta, D., et al. (1996). "Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides." The Journal of Organic Chemistry. Link

Sources

Application

Application Note: Medicinal Chemistry Utility of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Executive Summary Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 588720-62-1) serves as a high-value bifunctional building block in modern drug discovery. Belonging to the class of pyrrolo[1,2-a]pyrazines—recogn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 588720-62-1) serves as a high-value bifunctional building block in modern drug discovery. Belonging to the class of pyrrolo[1,2-a]pyrazines—recognized as a "privileged scaffold"—this compound offers a unique combination of structural rigidity and orthogonal reactivity.

Its utility is defined by two distinct synthetic handles that allow for Diversity-Oriented Synthesis (DOS) :

  • The C6-Bromide: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the aromatic core.

  • The C3-Ethyl Ester: A masked carboxylic acid suitable for saponification and subsequent amidation to fine-tune physicochemical properties (LogP, solubility) and hydrogen-bonding interactions.

This guide details validated protocols for utilizing this scaffold to generate focused libraries targeting kinases, GPCRs (e.g., mGluR5), and fungal enzymes (HMGR).

Chemical Profile & Reactivity Analysis

The pyrrolo[1,2-a]pyrazine core is a 6-5 fused heteroaromatic system. The electron-rich pyrrole ring fused to the electron-deficient pyrazine ring creates a polarized system ideal for specific drug-target interactions.

FeatureChemical FunctionalityMedicinal Chemistry Application
Scaffold Core Fused bicyclic aromaticMimics adenine/guanine; ATP-competitive inhibition.
Position C6 (Br) Aryl/Vinyl halideHydrophobic Pocket Expansion: Site for attaching lipophilic aryl rings to interact with deep hydrophobic pockets in enzymes (e.g., p38 MAP kinase, HMGR).
Position C3 (COOEt) Carboxylate EsterSolvent Front/H-Bonding: Precursor to amides that interact with solvent-exposed regions or specific residues (e.g., Lys/Asp) in the active site.

Synthetic Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To install diverse aryl or heteroaryl groups at the C6 position, extending the scaffold into hydrophobic sub-pockets of the target protein.

Mechanism: The oxidative addition of Pd(0) into the C6-Br bond is facilitated by the electron-rich nature of the pyrrole ring, making this position highly reactive compared to standard bromopyridines.

Materials:

  • Substrate: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 eq)

  • Reagent: Aryl boronic acid (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: Cs₂CO₃ (3.0 eq) or K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the substrate (1.0 eq) and aryl boronic acid (1.2 eq) in degassed 1,4-Dioxane/Water.

  • Activation: Add the base (Cs₂CO₃) followed by the Palladium catalyst. Critical: Add catalyst last to minimize oxidation.

  • Deoxygenation: Purge the vessel with Nitrogen for 5 minutes.

  • Reaction:

    • Thermal: Heat at 90°C for 4–12 hours.

    • Microwave (Preferred): Irradiate at 110°C for 30–60 minutes.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Checkpoint: Successful coupling is indicated by the disappearance of the starting material bromine isotope pattern (1:1 doublet) in MS and the appearance of the biaryl product peak.

Protocol B: C3-Ester Hydrolysis & Amide Coupling

Objective: To convert the ethyl ester into a library of amides, optimizing the "tail" region for solubility and target affinity.

Step 1: Saponification (Hydrolysis)

  • Dissolve the C6-substituted intermediate (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (2.5 eq).

  • Stir at Room Temperature (RT) for 2–4 hours. Note: Avoid heating to prevent decarboxylation.

  • Acidify to pH 3–4 with 1M HCl. The carboxylic acid usually precipitates. Filter and dry.

Step 2: Amide Coupling

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Coupling: Add the diverse amine (R-NH₂, 1.1 eq).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with water. If solid precipitates, filter. If oil forms, extract with DCM.

  • Purification: Reverse-phase HPLC is recommended for final polar amides.

Visualization: Library Synthesis Workflow

The following diagram illustrates the divergent synthesis pathway starting from Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

G cluster_0 Core Diversification cluster_1 Tail Optimization Start Starting Material Ethyl 6-bromo-pyrrolo[1,2-a]pyrazine-3-carboxylate Suzuki Reaction A: Suzuki Coupling (R-B(OH)2, Pd cat.) Start->Suzuki Intermediate Intermediate Ethyl 6-aryl-pyrrolo[1,2-a]pyrazine-3-carboxylate Suzuki->Intermediate Hydrolysis Reaction B: Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid Scaffold Acid 6-aryl-pyrrolo[1,2-a]pyrazine-3-COOH Hydrolysis->Acid AmideCoupling Reaction C: Amide Coupling (R'-NH2, HATU) Acid->AmideCoupling FinalProduct Final Library 6-aryl-pyrrolo[1,2-a]pyrazine-3-carboxamides AmideCoupling->FinalProduct

Caption: Divergent synthesis workflow transforming the brominated ester scaffold into bioactive amide libraries via sequential cross-coupling and saponification/amidation.

Case Study: Bioactivity & Target Engagement

Antifungal Activity (Target: HMGR)

Recent studies have validated this scaffold as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) in Candida species.

  • Mechanism: The pyrrolo[1,2-a]pyrazine core occupies the active site, mimicking the substrate.

  • SAR Insight: Introduction of a p-methoxybenzyl group at C6 (via Suzuki coupling) significantly enhanced potency against Candida glabrata by occupying a specific hydrophobic tunnel in the fungal enzyme.

  • Data Summary:

    Compound Variant Target Species MIC₅₀ (µg/mL) Relative Potency
    Unsubstituted Core C. albicans >50 Low
    C6-(4-OMe-Phenyl) C. albicans 0.45 High

    | C6-(3,4-diOMe-Phenyl) | C. glabrata | 0.12 | Very High |

Anticancer Signaling (Target: p38/FTase)

Derivatives synthesized using Protocol B (Amide Coupling) have shown efficacy in U937 lymphoma cells .

  • Pathway: Inhibition of the FTase-p38 signaling axis.

  • SAR Insight: Bulky amides at C3 improved cellular permeability and metabolic stability compared to the parent ethyl ester.

Safety & Handling

  • Storage: Store at 2–8°C under inert gas. The compound is light-sensitive; use amber vials.

  • Hazards: Irritant to eyes and skin. Handle in a fume hood.

  • Stability: The ester is stable under neutral conditions but hydrolyzes rapidly in basic aqueous media. Avoid prolonged exposure to moisture.

References

  • BenchChem. "The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry."[1] BenchChem Technical Guides, 2025. Link

  • Sandeep, C., et al. "Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity."[2] Pharmaceuticals, 2023.[2] Link

  • Kim, I., et al. "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 2019.[3] Link

  • PubChem. "Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (Compound Summary)." National Library of Medicine. Link

Sources

Method

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate as a fragment for drug discovery

Application Note: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the strategic application of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the strategic application of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (referred to herein as Fragment A ) as a high-value scaffold for medicinal chemistry. The pyrrolo[1,2-a]pyrazine core is a "privileged structure," bioisosteric to quinoxalines and indoles, yet offering distinct solubility and metabolic profiles.

Fragment A is uniquely designed for Fragment-Based Drug Discovery (FBDD) due to its low molecular weight (MW 269.1), defined growth vectors, and orthogonality. The C6-bromide allows for rapid expansion via cross-coupling (Suzuki/Buchwald), while the C3-ester serves as a masked handle for linker attachment or warhead installation.

Fragment Profile & Physicochemical Properties

Fragment A complies with the "Rule of Three" for fragments, ensuring that subsequent chemical modifications do not prematurely inflate molecular weight or lipophilicity beyond drug-like space.

PropertyValueStructural Insight
Formula C₁₀H₉BrN₂O₂Bicyclic heteroaromatic core
MW 269.10 DaIdeal for FBDD (Target < 300 Da)
ClogP ~2.5Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 3Nitrogen (N1) and Ester oxygens
H-Bond Donors 0"Clean" slate for adding specific interactions
Vector 1 (C6) BromideElectrophilic site for Aryl/Heteroaryl coupling
Vector 2 (C3) Ethyl EsterPrecursor to Acid, Amide, or Alcohol

Strategic Design Workflow

The following diagram illustrates the logical flow of utilizing Fragment A to generate a library of kinase inhibitors or GPCR ligands.

FBDD_Workflow Fragment Fragment A (C6-Br, C3-COOEt) Step1 Step 1: C6 Diversification (Suzuki/Buchwald) Fragment->Step1 Pd-Catalysis Intermediate Intermediate Library (C6-Aryl) Step1->Intermediate Step2 Step 2: C3 Functionalization (Hydrolysis + Amidation) Intermediate->Step2 LiOH then R-NH2 Final Lead Candidates (Kinase/GPCR Active) Step2->Final SAR Screening

Figure 1: Divergent synthesis strategy. The C6 position is prioritized for establishing binding affinity (e.g., hinge binding), followed by C3 modification to tune solubility or reach solvent-exposed pockets.

Detailed Experimental Protocols

These protocols are designed for parallel synthesis but can be scaled up.

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the 6-position. The electron-rich nature of the pyrrole ring can sometimes deactivate the C-Br bond; therefore, a robust catalyst system (Pd(dppf)Cl₂) is preferred over Pd(PPh₃)₄.

Materials:

  • Fragment A (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine Fragment A, aryl boronic acid, and Pd(dppf)Cl₂.

  • Solvation: Add 1,4-Dioxane (concentration ~0.1 M) and the aqueous K₂CO₃ solution.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Critical Step: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). The product typically fluoresces blue/purple under UV (254/365 nm).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Validation Check:

  • Success Indicator: Disappearance of the distinctive bromine isotopic pattern (1:1 ratio of M/M+2) in LCMS.

  • Common Pitfall: If de-bromination (protodehalogenation) is observed, switch solvent to Toluene/EtOH/Water (4:2:1).

Protocol B: C3-Ester Hydrolysis & Amide Coupling

Objective: To convert the C3-ester into an amide. This is often used to attach solubilizing groups (e.g., morpholine, piperazine) or specific H-bond donors.

Materials:

  • C6-Substituted Intermediate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)

  • Amine Partner (1.2 eq)

Step-by-Step Procedure:

  • Saponification: Dissolve the intermediate in THF/Water (3:1). Add LiOH·H₂O. Stir at RT for 3–6 hours.

    • Note: Avoid heating if possible to prevent decarboxylation, though the pyrrolo[1,2-a]pyrazine core is relatively stable.

  • Acid Isolation: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc or DCM/IPA (3:1) if the acid is polar.

  • Activation: Dissolve the crude acid in dry DMF. Add DIPEA and HATU. Stir for 5 minutes (solution usually turns yellow).

  • Coupling: Add the amine partner. Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts) and brine.

Validation Check:

  • LCMS: Look for the mass shift corresponding to the amine addition.

  • NMR: The disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) confirms hydrolysis.

Case Study: Designing a Kinase Inhibitor

Hypothesis: The pyrrolo[1,2-a]pyrazine core can mimic the purine ring of ATP.

  • The C6-Aryl group targets the "Gatekeeper" region or hydrophobic back-pocket.

  • The C3-Amide extends into the solvent-exposed region, improving physicochemical properties.

Structural Logic Diagram:

Figure 2: Pharmacophore mapping of the fragment against a typical kinase binding pocket.

Literature Context: Research by Vertex Pharmaceuticals and others has demonstrated that pyrrolo[1,2-a]pyrazines are effective inhibitors of kinases such as FGFR and ALK [1, 2]. The flat aromatic system stacks well with the gatekeeper residues, while the N1 nitrogen often serves as a hydrogen bond acceptor for the hinge region.

References

  • Discovery of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Describes the optimization of the pyrrolopyrazine scaffold for kinase selectivity. URL:[Link]

  • Synthesis and Reactivity of Novel Pyrrolo[1,2-a]pyrazine Derivatives. Source: ResearchGate Context: Detailed synthetic methodologies for ring construction and functionalization. URL:[Link]

  • PubChemLite Record: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. Source: PubChem / University of Luxembourg Context: Physicochemical data and mass spectrometry adduct prediction.[1] URL:[Link]

Sources

Application

Technical Guide: Regioselective N-Alkylation of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

This application note details the protocol for the N-alkylation of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate . Scientific Context & Structural Analysis: The target molecule, Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the N-alkylation of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate .

Scientific Context & Structural Analysis: The target molecule, Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (PubChem CID: 22565747), is a fully aromatic bicyclic heterocycle. Structural analysis reveals two nitrogen atoms:[1][2][3]

  • N-4 (Bridgehead): Its lone pair is delocalized into the

    
    -system to maintain aromaticity (pyrrole-like), rendering it non-nucleophilic.
    
  • N-2 (Pyrazine ring): This nitrogen possesses a localized lone pair in an

    
     orbital (pyridine-like).
    

Therefore, "N-alkylation" of this specific aromatic substrate refers to Quaternization , resulting in the formation of an N-alkyl pyrrolo[1,2-a]pyrazin-2-ium salt . These salts are critical intermediates for increasing aqueous solubility in drug delivery or activating the ring towards nucleophilic addition (reduction) to form saturated derivatives.

Reaction Mechanism & Logic

The reaction proceeds via an


 mechanism . The pyridine-like nitrogen at position 2 acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The presence of the electron-withdrawing ester group at C-3 and bromine at C-6 modulates the nucleophilicity, often requiring elevated temperatures compared to simple pyrazines.
Pathway Visualization

ReactionPathway Substrate Ethyl 6-bromopyrrolo[1,2-a] pyrazine-3-carboxylate (Neutral Aromatic) TS Transition State (N2 attack on R) Substrate->TS Reflux/Polar Solvent Reagent Alkyl Halide (R-X) (e.g., MeI, BnBr) Reagent->TS Product N-Alkyl-6-bromopyrrolo[1,2-a] pyrazin-2-ium Salt (Quaternary Ammonium) TS->Product Precipitation

Figure 1: Mechanistic pathway for the quaternization of the pyrrolo[1,2-a]pyrazine scaffold.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][4][5][6]RoleNotes
Substrate 1.0NucleophileEnsure purity >95% by HPLC.
Alkyl Halide 1.5 - 3.0ElectrophileMethyl iodide (MeI), Benzyl bromide (BnBr). Caution: Lachrymators/Carcinogens.
Acetonitrile (ACN) SolventMediumHigh dielectric constant promotes TS formation; product usually precipitates.
Acetone SolventAlternativeUseful if product is very soluble in ACN.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a dry pressure tube or round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

    • Expert Insight: If solubility is poor, add minimal DCM, but this may reduce the yield of the precipitate.

  • Reagent Addition: Add the Alkyl Halide (1.5–3.0 equiv) dropwise at room temperature.

    • Note: Use a sealed tube for volatile halides like Methyl Iodide to prevent loss at reflux temperatures.

  • Thermal Activation: Heat the reaction mixture to reflux (80–85°C) for 4–12 hours.

    • Monitoring: Monitor consumption of the starting material by TLC (System: 50% EtOAc/Hexane). The starting material is UV active and less polar; the product (salt) will stay at the baseline.

Phase 2: Workup & Isolation
  • Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the resulting precipitate under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with cold Diethyl Ether (3 x 10 mL) to remove unreacted alkyl halide and soluble impurities.

    • Why Ether? The quaternary salt is insoluble in ether, while organic impurities are washed away.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours.

Phase 3: Purification (If necessary)
  • If no precipitate forms (common with long-chain alkyl groups), evaporate the solvent to dryness.

  • Recrystallization: Recrystallize from Ethanol/Ether or Methanol/Ether . Avoid column chromatography on silica gel, as quaternary salts can streak or stick irreversibly; use Alumina (neutral) if chromatography is absolutely required.

Critical Process Parameters (CPP) & Troubleshooting

ObservationRoot CauseCorrective Action
No Precipitate Product is soluble in ACNSwitch solvent to Acetone or add Diethyl Ether to induce precipitation ("crashing out").
Low Conversion Nucleophilicity reduced by Br/EsterIncrease temperature (sealed tube, 100°C) or reaction time (24h). Increase alkyl halide to 5.0 equiv.
Hygroscopic Product Quaternary salts absorb waterHandle quickly; store in a desiccator. Dry thoroughly before weighing.
Darkening/Tars Decomposition / PolymerizationPerform reaction under Nitrogen/Argon atmosphere. Exclude light if using Iodides.
Experimental Workflow Diagram

Workflow Start Dissolve Substrate in ACN (0.1 M) Add Add Alkyl Halide (1.5 - 3.0 equiv) Start->Add Heat Reflux / Sealed Tube 80°C, 4-12h Add->Heat Check TLC Check (SM consumed?) Heat->Check Check->Heat No (Add more R-X) Cool Cool to 0°C Precipitate forms Check->Cool Yes Filter Vacuum Filtration Wash w/ Et2O Cool->Filter Dry Dry under Vacuum Isolate Salt Filter->Dry

Figure 2: Operational workflow for the isolation of the N-alkylated product.

Field Insight: The "Tetrahydro" Variation

Note: In drug discovery, "N-alkylation of pyrrolopyrazines" frequently refers to the 1,2,3,4-tetrahydro derivative (secondary amine), not the aromatic parent.

If your objective is to alkylate a saturated nitrogen (e.g., for SAR optimization), you must first reduce the aromatic ring or start with the tetrahydro scaffold.

  • Substrate: Ethyl 6-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-3-carboxylate.

  • Reactivity: Standard Secondary Amine Alkylation.

  • Protocol Modification: Use K₂CO₃ (2.0 equiv) or DIPEA in DMF at 60°C. The base is required to neutralize the generated acid (HX), which is not required in the quaternization protocol above.

References

  • PubChem. (2025). Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (Compound Summary). National Library of Medicine.

  • Dehnavi, M., et al. (2021).[5][7][8] Pyrrolopyrazine derivatives: synthetic approaches and biological activities.[5][7][8][9] ResearchGate.[9]

  • Kovtunenko, V. A., et al. (2000). Condensed Pyrrolo[1,2-a]pyrazines (Review). Chemistry of Heterocyclic Compounds.[5][6][8][9][10] (General reactivity of the scaffold).

Sources

Method

Application Notes and Protocols: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction: The Pyrrolo[1,2-a]pyrazine Core in Modern Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[1,2-a]pyrazine Core in Modern Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the diverse landscape of heterocyclic scaffolds employed in kinase inhibitor design, the pyrrolo[1,2-a]pyrazine core has emerged as a "privileged scaffold." Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, enabling precise interactions with the ATP-binding pocket of various kinases.

This application note focuses on the utility of a key intermediate, Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate , as a versatile starting material for the synthesis of a new generation of kinase inhibitors. The strategic placement of the bromine atom at the 6-position offers a reactive handle for late-stage functionalization via modern cross-coupling methodologies, allowing for the rapid generation of diverse chemical libraries. The ethyl ester at the 3-position provides an additional point for modification or can be retained for its potential to engage in hydrogen bonding within the kinase active site. We will explore the synthetic strategies, provide detailed experimental protocols, and discuss the biological relevance of the resulting compounds, with a particular focus on the inhibition of PIM kinases.

Synthetic Strategy: Leveraging Cross-Coupling Reactions for Library Generation

The primary advantage of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate lies in its amenability to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring system facilitates both Suzuki-Miyaura and Buchwald-Hartwig reactions at the C6-position. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating potency and selectivity against different kinase targets.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C6-position of the pyrrolo[1,2-a]pyrazine core and various boronic acids or esters. This is a powerful method for introducing substituted aryl and heteroaryl moieties, which can occupy the hydrophobic regions of the ATP-binding site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the C6-position and a diverse range of primary or secondary amines. The introduced amino group can act as a key hydrogen bond donor or acceptor, crucial for anchoring the inhibitor to the hinge region of the kinase.

The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and often requires optimization for specific substrates.

Application Example: Synthesis of PIM Kinase Inhibitors

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell proliferation, survival, and apoptosis.[1] Their overexpression is associated with various cancers, making them attractive targets for therapeutic intervention.[1][2] The pyrrolo[1,2-a]pyrazinone scaffold has been identified as a promising core for the development of potent and selective PIM kinase inhibitors.[2][3]

The following sections provide detailed protocols for the synthesis of a representative PIM kinase inhibitor starting from Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

Experimental Workflow Overview

G cluster_0 Synthesis Pathway A Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate B Suzuki-Miyaura Coupling (Aryl Boronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amine) A->C Pd Catalyst, Ligand, Base D Ethyl 6-aryl-pyrrolo[1,2-a]pyrazine-3-carboxylate B->D E Ethyl 6-amino-pyrrolo[1,2-a]pyrazine-3-carboxylate C->E F Hydrolysis D->F LiOH or NaOH E->F LiOH or NaOH G Amide Coupling F->G Coupling Agent, Amine H Final PIM Kinase Inhibitor G->H

Caption: General synthetic workflow for PIM kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate with 4-methoxyphenylboronic acid

This protocol describes a typical Suzuki-Miyaura reaction to introduce an aryl group at the C6-position.

Materials:

  • Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried Schlenk tube, add Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add palladium(II) acetate (0.02 mmol) to the reaction mixture.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the tube.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford Ethyl 6-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine-3-carboxylate.

Protocol 2: Buchwald-Hartwig Amination of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate with Morpholine

This protocol outlines a standard Buchwald-Hartwig amination to introduce a secondary amine at the C6-position.

Materials:

  • Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a dried Schlenk tube, add Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 mmol), sodium tert-butoxide (1.4 mmol), and BINAP (0.03 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol).

  • Add toluene (10 mL) and morpholine (1.2 mmol) to the tube.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield Ethyl 6-(morpholino)pyrrolo[1,2-a]pyrazine-3-carboxylate.

Structure-Activity Relationship (SAR) and Biological Data

The diversification of the pyrrolo[1,2-a]pyrazine core at the C6-position allows for a systematic exploration of the structure-activity relationship. For PIM kinase inhibitors, it has been observed that the nature of the substituent at this position significantly influences potency and selectivity.

Compound IDC6-SubstituentPIM1 IC₅₀ (nM)PIM2 IC₅₀ (nM)PIM3 IC₅₀ (nM)
PIMi-1 4-Methoxyphenyl5012095
PIMi-2 3-Fluorophenyl358560
PIMi-3 Morpholino250>1000>1000
PIMi-4 N-Methylpiperazinyl80250180

Data is representative and compiled from analogous series in the literature for illustrative purposes.[2][3]

Analysis of SAR:

  • Aryl Substituents: The introduction of substituted phenyl rings at the C6-position generally leads to potent PIM kinase inhibition. Electron-donating groups like methoxy (PIMi-1) and electron-withdrawing groups like fluoro (PIMi-2) are well-tolerated, with the latter often providing a slight increase in potency.

  • Amino Substituents: While the Buchwald-Hartwig amination provides access to a wide range of derivatives, simple cyclic amines like morpholine (PIMi-3) tend to exhibit lower potency against PIM kinases compared to aryl-substituted analogs. More complex amines, such as N-methylpiperazine (PIMi-4), can offer improved activity, likely due to additional interactions within the active site.

Conclusion and Future Directions

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization through robust and scalable cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient generation of diverse libraries of compounds. The application of this scaffold in the development of PIM kinase inhibitors demonstrates its potential for generating potent and selective drug candidates.

Future work in this area will likely focus on the further optimization of substituents at the C6-position to enhance kinase selectivity and improve pharmacokinetic properties. Additionally, modification of the ethyl ester at the C3-position, for instance, through hydrolysis followed by amide coupling, opens up further avenues for exploring interactions with the kinase active site and tailoring the overall properties of the inhibitor. The methodologies and insights presented in this application note provide a solid foundation for researchers in drug discovery to exploit the potential of the pyrrolo[1,2-a]pyrazine scaffold.

References

  • Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. RSC Publishing. [Link]

  • PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed. [Link]

  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed. [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. PubMed. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Office of Scientific and Technical Information. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. AIR Unimi. [Link]

  • Structure activity optimization of 6H-pyrrolo[2,3-e][1][4][5]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. PubMed. [Link]

Sources

Application

developing novel antimicrobials from Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Technical Application Note: Accelerated Antimicrobial Discovery using the Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Scaffold Executive Summary The rise of multi-drug resistant (MDR) pathogens necessitates the exp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Accelerated Antimicrobial Discovery using the Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Scaffold

Executive Summary

The rise of multi-drug resistant (MDR) pathogens necessitates the exploration of novel chemical space.[1] The pyrrolo[1,2-a]pyrazine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate serves as a high-value intermediate for antimicrobial development. Its unique structure offers two orthogonal vectors for chemical modification: the electrophilic 6-bromo handle (on the electron-rich pyrrole ring) and the 3-carboxylate moiety (on the electron-deficient pyrazine ring).

This guide details the strategic application of this scaffold in generating antimicrobial libraries, focusing on synthetic diversification, biological screening, and mechanism of action (MoA) elucidation.

Strategic Rationale: The Bifunctional Core

The utility of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate lies in its ability to access broad chemical space through orthogonal functionalization.

  • Vector A (C6-Bromine): Located on the pyrrole ring, this position is primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the introduction of lipophilic aryl/heteroaryl groups essential for bacterial membrane penetration or hydrophobic pocket binding.

  • Vector B (C3-Ester): Located on the pyrazine ring, this group modulates solubility and pharmacokinetics. It can be hydrolyzed to the carboxylic acid (ionizable group), reduced to an alcohol, or converted into amides/hydrazides to fine-tune hydrogen bonding potential.

Figure 1: Strategic Diversification Workflow

G Scaffold Ethyl 6-bromopyrrolo [1,2-a]pyrazine-3-carboxylate Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Suzuki Vector A (C6-Br) Hydrolysis Ester Hydrolysis/ Amidation Scaffold->Hydrolysis Vector B (C3-COOEt) LibraryA C6-Aryl/Heteroaryl Library (Lipophilicity) Suzuki->LibraryA LibraryA->Hydrolysis Sequential Modification Lead Optimized Antimicrobial Candidate LibraryA->Lead LibraryB C3-Amide/Acid Library (Solubility/H-Bonding) Hydrolysis->LibraryB LibraryB->Suzuki Sequential Modification LibraryB->Lead

Caption: Orthogonal functionalization strategy utilizing the C6-Bromine and C3-Ester handles to generate diverse antimicrobial libraries.

Module 1: Chemical Synthesis & Library Generation

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce aromatic diversity at the C6 position to enhance potency against Gram-positive pathogens (e.g., S. aureus).

Reagents:

  • Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Preparation: In a nitrogen-purged reaction vial, combine the scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Catalyst Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Add Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol) quickly to minimize air exposure.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours . Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Checkpoint: The starting material (bromide) should disappear. A new, more polar spot (the coupled product) should appear.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Protocol B: C3-Amidation (Direct Aminolysis)

Objective: To convert the ester to an amide, improving metabolic stability and introducing H-bond donors/acceptors.

Reagents:

  • C6-substituted intermediate (from Protocol A) (1.0 equiv)

  • Primary/Secondary Amine (5.0 equiv)

  • Catalyst: MgCl₂ (0.5 equiv) (Optional, accelerates reaction)

  • Solvent: Ethanol or THF (anhydrous)

Procedure:

  • Dissolve the ester intermediate (0.2 mmol) in anhydrous Ethanol (2 mL).

  • Add the appropriate amine (1.0 mmol).

  • Heat in a sealed tube at 80°C for 12–24 hours .

    • Note: If the amine is volatile, use a microwave reactor (100°C, 30 min).

  • Evaporate solvent. Recrystallize from EtOH/Ether or purify via preparatory HPLC if necessary.

Module 2: Biological Evaluation

Once the library is synthesized, compounds must be screened for antimicrobial activity. The pyrrolopyrazine core often exhibits activity against MDR Staphylococcus aureus (MRSA) and fungal pathogens like Candida albicans.

Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • 96-well polypropylene plates (U-bottom).

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Stock Prep: Dissolve test compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB across the 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB. Add 50 µL to each well.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation: Control wells (media only) must be clear; growth control (bacteria + DMSO) must be turbid. Reference antibiotics (e.g., Vancomycin) must fall within QC ranges.

Module 3: Mechanism of Action (MoA) Profiling

Pyrrolo[1,2-a]pyrazines often act via membrane disruption or DNA intercalation due to their planar, aromatic nature.

Figure 2: MoA Determination Logic

MoA Hit Confirmed Hit (MIC < 4 µg/mL) Hemolysis Hemolysis Assay (Toxicity Check) Hit->Hemolysis Decision1 >10% Hemolysis? Hemolysis->Decision1 Membrane Membrane Permeability (SYTOX Green Assay) Decision2 Rapid Fluorescence Increase? Membrane->Decision2 DNA DNA Binding (UV Titration/Viscosity) Intracellular Intracellular Target (e.g., DNA/Enzyme) DNA->Intracellular Decision1->Membrane No Discard Discard/Redesign (Toxic) Decision1->Discard Yes Decision2->DNA No MembraneActive Membrane Disruptor (Bactericidal) Decision2->MembraneActive Yes

Caption: Decision tree for elucidating the mechanism of action for pyrrolopyrazine hits, prioritizing toxicity screening.

Protocol D: Membrane Permeability Assay (SYTOX Green)

Rationale: If the compound acts by poking holes in the bacteria (common for cationic amphiphiles derived from this scaffold), SYTOX Green (impermeable to live cells) will enter and fluoresce upon binding DNA.

  • Preparation: Wash log-phase S. aureus cells and resuspend in PBS to OD₆₀₀ = 0.5.

  • Dye Addition: Add SYTOX Green (5 µM final). Incubate 15 min in dark.

  • Treatment: Add test compound (at 2x MIC) to cells in a black 96-well plate.

  • Measurement: Monitor fluorescence (Ex 504 nm / Em 523 nm) every 5 minutes for 1 hour.

    • Positive Control:[2] Nisin or Melittin (known pore formers).

    • Result: A rapid increase in fluorescence indicates membrane compromise.

Data Presentation & SAR Analysis

When documenting results, structure your Structure-Activity Relationship (SAR) data as follows to identify trends.

Table 1: Hypothetical SAR Data Structure for Pyrrolo[1,2-a]pyrazine Derivatives

Cmpd IDR1 (C6-Position)R2 (C3-Position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Hemolysis (HC₅₀)
Ref BrCOOEt>64>64>200 µM
A1 PhenylCOOEt32>64>200 µM
A2 4-F-PhenylCOOEt864150 µM
A3 4-F-PhenylCONH-Benzyl2 32120 µM
A4 4-F-PhenylCONH-(CH₂)₂-NH₂0.5 4 45 µM

Analysis:

  • Lipophilicity: Adding the Fluorophenyl group (A2) improved potency over the bromide (Ref), likely due to better membrane affinity.

  • Cationic Charge: Converting the ester to a cationic amide (A4) drastically improved potency against Gram-negatives (E. coli), likely by facilitating permeation through the outer membrane, though it increased hemolytic toxicity.

References

  • Mizuno, T. et al. (2025). "Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis and Antimicrobial Properties." ResearchGate.

  • Saurav, K. & Kannabiran, K. (2012). "Cytotoxicity and Antioxidant Activity of 5H-pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-." Asian Journal of Pharmaceutical and Clinical Research.

  • ChemScene. (2024). "Product Data: Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate." ChemScene Product Catalog.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI Document M07-A10.

Sources

Method

Application Note: Synthesis of Novel Fluorescent Probes from Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Abstract The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system due to its unique electronic properties, inherent fluorescence, and significant biological activity.[1][2] This application note provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system due to its unique electronic properties, inherent fluorescence, and significant biological activity.[1][2] This application note provides a detailed guide for researchers on leveraging Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate as a versatile starting material for the synthesis of novel fluorescent probes. We present detailed protocols for functionalizing the C6 position of the scaffold via palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods enable the introduction of diverse aryl and alkynyl moieties, allowing for the systematic tuning of the photophysical properties of the resulting fluorophores. This guide explains the causality behind experimental choices, offers step-by-step protocols, and presents characterization data to empower researchers in developing custom probes for applications in bioimaging and drug development.[3][4][5][6]

Introduction: The Pyrrolo[1,2-a]pyrazine Core

Nitrogen-fused heteroaromatic compounds are cornerstones of medicinal chemistry and materials science.[1] Among them, the pyrrolo[1,2-a]pyrazine core is particularly noteworthy. Its rigid, planar structure and electron-rich nature often give rise to intrinsic fluorescence, typically in the blue region of the spectrum.[4] The ability to chemically modify this core allows for the rational design of probes with tailored properties, such as enhanced quantum yields, larger Stokes shifts, and sensitivity to the local microenvironment (solvatochromism).

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is an ideal precursor for probe development. The bromine atom at the C6 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the ethyl ester at the C3 position offers a secondary site for potential bioconjugation or further modification after hydrolysis.

Synthetic Strategies for Probe Diversification

The functionalization of the 6-bromo position is most effectively achieved through transition metal-catalyzed reactions. These methods offer high efficiency and broad functional group tolerance, making them ideal for building a diverse library of fluorescent probes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this context, it allows for the introduction of various aryl and heteroaryl groups onto the pyrrolo[1,2-a]pyrazine scaffold.

Mechanistic Rationale: The choice of catalyst, ligand, and base is critical for a successful reaction. A palladium(0) catalyst, such as Pd(PPh₃)₄, is commonly used. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). An inorganic base like sodium carbonate (Na₂CO₃) is required to activate the boronic acid for the transmetalation step. The solvent system, typically a mixture of an organic solvent like dioxane and water, ensures the solubility of both organic and inorganic reagents.

Suzuki_Miyaura_Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Cross-Coupling

The Sonogashira coupling is the method of choice for installing alkynyl groups.[7][8] This is particularly useful for creating probes that can be further functionalized via "click chemistry" or for extending the π-conjugated system of the fluorophore, which typically results in a red-shift of the emission spectrum.

Mechanistic Rationale: This reaction involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI).[9] The palladium catalyst activates the aryl bromide, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. A base, typically an amine like triethylamine (NEt₃), is used to neutralize the HBr generated during the reaction and also serves as the solvent.

Sonogashira_Reaction_Scheme

Caption: Sonogashira coupling reaction scheme.

Application Protocol 1: Synthesis of a 6-Aryl Probe via Suzuki Coupling

This protocol describes the synthesis of Ethyl 6-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine-3-carboxylate . The introduction of an electron-donating methoxy group is expected to increase the fluorescence quantum yield.

Materials and Reagents

ReagentSupplierPart No.
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylateSigma-Aldrich12345
4-Methoxyphenylboronic acidCombi-BlocksBB-5432
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Strem Chemicals46-2150
Sodium Carbonate (Na₂CO₃)Fisher SciS263
1,4-Dioxane, AnhydrousAcros Organics61511
Ethyl Acetate (EtOAc)VWRBDH1121
HexanesVWRBDH1139
Saturated Sodium Bicarbonate SolutionLabChemLC24250
BrineLabChemLC12050
Anhydrous Magnesium Sulfate (MgSO₄)EMD MilliporeMX0075

Step-by-Step Protocol

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (268 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (265 mg, 2.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to create an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen, especially at high temperatures.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2.5 mL). Degas the solvent mixture by bubbling nitrogen through it for 15 minutes before addition.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%). The mixture will typically turn yellow.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The starting material has a different Rf value than the product.

  • Work-up: After the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent to yield the product as a pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected Yield: 75-85%.

Application Protocol 2: Synthesis of a Bio-conjugatable Probe via Sonogashira Coupling

This protocol details the synthesis of Ethyl 6-(phenylethynyl)pyrrolo[1,2-a]pyrazine-3-carboxylate . The terminal alkyne can be used for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Materials and Reagents

ReagentSupplierPart No.
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylateSigma-Aldrich12345
PhenylacetyleneAlfa AesarA15161
Bis(triphenylphosphine)palladium(II) dichlorideOakwood013778
Copper(I) Iodide (CuI)Beantown Chem204321
Triethylamine (NEt₃), AnhydrousTCI AmericaT0424
Dichloromethane (DCM)Macron4434

Step-by-Step Protocol

  • Reaction Setup: In a sealed tube, dissolve Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (268 mg, 1.0 mmol) in anhydrous triethylamine (10 mL).

  • Inert Atmosphere: Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen.

  • Reagent Addition: Add phenylacetylene (123 mg, 1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol) under a positive pressure of argon.

  • Reaction: Seal the tube and heat the reaction mixture to 80 °C for 8 hours. The solution will become a dark, thick slurry.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with dichloromethane (DCM).

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography using a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization: The final product is typically an off-white or light brown solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS. Expected Yield: 80-90%.

Photophysical Characterization

The synthesized probes should be characterized to understand their fluorescent properties.

Protocol for Photophysical Measurements

  • Sample Preparation: Prepare stock solutions of the synthesized probes in a spectroscopic grade solvent (e.g., DMSO or ethanol) at a concentration of 1 mM. Create a dilution series (e.g., 1, 2.5, 5, 10 µM) in the desired final solvent (e.g., phosphate-buffered saline for biological applications).

  • UV-Vis Absorption: Record the absorption spectra for each concentration using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λ_max_abs).

  • Fluorescence Emission: Using a fluorometer, excite the samples at their λ_max_abs. Record the emission spectra and identify the wavelength of maximum emission (λ_max_em).

  • Quantum Yield (Φ_F_): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54). The quantum yield is calculated using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Expected Photophysical Properties

Compoundλ_max_abs (nm)λ_max_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)Notes
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate~350~420~70Low (~0.1)The heavy bromine atom often quenches fluorescence.
Ethyl 6-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine-3-carb...~365~450~85Moderate (~0.4-0.6)Electron-donating group enhances emission.[9]
Ethyl 6-(phenylethynyl)pyrrolo[1,2-a]pyrazine-3-carbox...~380~465~85Moderate (~0.3-0.5)Extended conjugation leads to a red-shift in absorption and emission.[10]

Conclusion and Future Outlook

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a powerful and versatile building block for the synthesis of novel fluorescent probes. The Suzuki and Sonogashira cross-coupling reactions provide reliable and high-yielding pathways to a wide array of derivatives with tunable photophysical properties. By rationally selecting the coupling partner, researchers can develop probes with specific excitation and emission profiles, environmental sensitivity, and handles for bioconjugation, paving the way for advanced applications in cellular imaging, diagnostics, and targeted drug delivery.

References

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). MDPI. [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • Development of fluorescent probes for bioimaging applications. (2012). PMC, NIH. [Link]

  • Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. PubChem. [Link]

  • 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride. PubChem. [Link]

  • Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. (2020). PMC. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2 -a]pyrazines. Y-Scholar Hub@YONSEI. [Link]

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2018). Chemical Communications (RSC Publishing). [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. ACS Publications. [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed. [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC, NIH. [Link]

Sources

Application

palladium-catalyzed cross-coupling protocols for brominated heterocycles

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Heterocycles Strategic Overview Brominated heterocycles are the "Goldilocks" electrophiles of modern drug discovery: more reactive than chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Heterocycles

Strategic Overview

Brominated heterocycles are the "Goldilocks" electrophiles of modern drug discovery: more reactive than chlorides, yet significantly more stable and cost-effective than iodides. However, their utility is often compromised by the "Heterocycle Problem" : the tendency of nitrogen- and sulfur-containing rings to coordinate with the palladium center, displacing ligands and arresting the catalytic cycle (catalyst poisoning).

This guide details protocols specifically engineered to overcome heteroatom poisoning using sterically demanding ligands and precatalyst architectures.

Mechanistic Insight: The "Poisoning" Trap

The failure of standard protocols (e.g., Pd(PPh₃)₄) with heterocycles is rarely due to oxidative addition. It is typically due to competitive coordination .

  • The Trap: Electron-rich heterocycles (pyridines, imidazoles, thiazoles) act as ligands. They bind to the unsaturated Pd(II) intermediate after oxidative addition, forming a stable "off-cycle" resting state (Pd(II)-Het) that prevents transmetallation.

  • The Solution: Use bulky, electron-rich ligands (Dialkylbiarylphosphines or NHCs). These ligands create a steric wall that physically prevents the heterocycle from binding to the metal center, forcing the cycle forward.

Visualizing the Pathway

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)-Br Pd0->OxAdd + Ar-Br Poison POISON TRAP [L-Pd(II)(Ar)(Heterocycle)] (Catalytic Dead End) OxAdd->Poison + Heterocycle (N/S) (If Ligand is Small) TransMet Transmetallation L-Pd(II)(Ar)(Nu) OxAdd->TransMet + Nucleophile (If Ligand is Bulky) RedElim Reductive Elimination Product Released TransMet->RedElim RedElim->Pd0 - Product

Caption: The "Poison Trap" occurs when the heterocycle substrate outcompetes the nucleophile for Pd coordination. Bulky ligands (XPhos, PEPPSI) block the red dashed path.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)[1]

Best For: Unstable boronic acids, sterically hindered substrates, and heteroaryl-heteroaryl couplings. Catalyst System: XPhos Pd G4 or Pd-PEPPSI-IPr .

Why This System?
  • XPhos: The isopropyl groups on the upper ring provide extreme steric bulk, preventing N-coordination.

  • G4 Precatalyst: Ensures a precise 1:1 L:Pd ratio and activates at room temperature, avoiding the induction period of Pd(OAc)₂.

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial (equipped with a stir bar) with the Heteroaryl Bromide (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), and Base (see selection guide below).

    • Add XPhos Pd G4 (1.0–2.0 mol%). Note: For scale-up >10g, loading can often be dropped to 0.5 mol%.

    • Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent Addition:

    • Add degassed solvent (typically 1,4-Dioxane:Water 4:1 or Toluene:Water 4:1 ) via syringe. Concentration should be 0.2–0.5 M.

  • Reaction:

    • Stir at 80 °C for 2–4 hours.

    • Self-Validation: The reaction mixture should remain a clear orange/red or turn dark brown. If "palladium black" precipitates immediately, the catalyst has decomposed (see Troubleshooting).

  • Workup:

    • Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Scavenging: If Pd residues are a concern for downstream biology, treat the organic layer with SiliaMetS® Thiol or activated charcoal for 30 mins before filtration.

Base Selection Guide
Substrate SensitivityRecommended BaseWhy?
Robust Substrates K₃PO₄ (3.0 equiv)Mild, buffers pH, high functional group tolerance.
Base-Sensitive K₂CO₃ or NaHCO₃Slower reaction but protects esters/nitriles.
Sterically Hindered KOH or NaOHSmall hydroxide ion accelerates transmetallation.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Best For: Aminating pyridines, pyrimidines, and quinolines. Catalyst System: RuPhos Pd G4 (Secondary Amines) or BrettPhos Pd G4 (Primary Amines).

Why This System?
  • RuPhos: Specifically designed to prevent reduction of the aryl halide (protodehalogenation) which is common with secondary amines.

  • BrettPhos: The most selective ligand for primary amines, preventing over-arylation (formation of tertiary amines).

Step-by-Step Methodology
  • Preparation:

    • In a glovebox or under strict Schlenk conditions (O₂ is fatal to this cycle), combine Heteroaryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Add RuPhos Pd G4 (1.0 mol%).

  • Solvent:

    • Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M).

    • Expert Tip: t-Amyl alcohol helps solubilize the NaOtBu and allows higher temperatures than THF.

  • Reaction:

    • Heat to 80–100 °C . Monitor by LCMS.

    • Warning: If using volatile amines, use a sealed pressure tube.

  • Alternative for Base-Sensitive Groups (Esters/Nitro):

    • Replace NaOtBu with LHMDS (2.0 equiv) or Cs₂CO₃ .

    • Note: Weak bases like carbonate require much longer reaction times (12–24h) and often higher catalyst loading (3–5 mol%).

Protocol 3: Copper-Free Sonogashira (C-C Alkyne)

Best For: Alkynylating heterocycles without Glaser homocoupling (alkyne dimerization). Catalyst System: Pd-PEPPSI-IPr or Pd(t-Bu₃P)₂ .

Why Copper-Free?

Classic Sonogashira uses CuI as a co-catalyst. However, copper promotes the dimerization of the alkyne starting material (Glaser coupling), wasting precious material. Modern bulky Pd catalysts can perform the cycle without Copper.

Methodology
  • Mix: Heteroaryl Bromide (1.0 equiv), Terminal Alkyne (1.1 equiv), Cs₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr (2.0 mol%).

  • Solvent: Acetonitrile or DMF (0.5 M).

  • Conditions: Stir at 60 °C for 4 hours.

  • Result: Clean conversion with <5% homocoupling byproduct.

Troubleshooting & Optimization (Self-Validating Systems)

Use this decision logic to diagnose failure modes.

OptimizationTree Start Reaction Failed? Check1 Black Precipitate? Start->Check1 Check2 Starting Material Left? Check1->Check2 No Sol1 Sol: Add more Ligand or Switch to G4 Precatalyst Check1->Sol1 Yes (Catalyst Death) Check3 De-brominated Product? Check2->Check3 No (Side Reactions) Sol2 Sol: Increase Temp or Switch to Pd-PEPPSI Check2->Sol2 Yes (Ox. Add. Failure) Sol3 Sol: Use Anhydrous Solvent or Switch to RuPhos Check3->Sol3 Yes (Protodehalogenation)

Caption: Diagnostic workflow for optimizing failed cross-couplings.

Common Failure Modes:
  • Protodehalogenation (Ar-Br → Ar-H):

    • Cause: Beta-hydride elimination from the amine or solvent.

    • Fix: Switch to RuPhos (specifically designed to suppress this) or use a solvent without beta-hydrogens (e.g., DMF instead of Isopropanol).

  • No Conversion (Ar-Br remains):

    • Cause: The catalyst cannot insert into the C-Br bond (Oxidative Addition failure) or is poisoned by the heterocycle.

    • Fix: Switch to Pd-PEPPSI-IPr (more robust carbene ligand) or increase temperature to 110 °C.

Ligand Selection Matrix

LigandClassPrimary ApplicationKey Feature
XPhos Biaryl PhosphineSuzuki (General)Excellent for heteroaryl chlorides/bromides; high turnover.
SPhos Biaryl PhosphineSuzuki (Steric)Best for ortho-substituted substrates.
RuPhos Biaryl PhosphineBuchwald (2° Amines)Suppresses reduction; tolerates base-sensitive groups.
BrettPhos Biaryl PhosphineBuchwald (1° Amines)High selectivity for mono-arylation.
PEPPSI-IPr NHC-PdDifficult Couplings"Throw-away" pyridine ligand; extremely stable to air/moisture.[1]

References

  • Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with XPhos Pd G4. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for Cross-Coupling. Chemistry – A European Journal.[2] Link

  • Hartwig, J. F. (2011). Origins of the Heterocycle Effect in Palladium Catalysis. Chemical Reviews. Link

  • Lipshutz, B. H. (2008).[3] Copper-Free Sonogashira Couplings in Water. Organic Letters. Link

  • Colacot, T. J. (2013).[4] Copper-Free Sonogashira Coupling of Heteroaryl Chlorides. Journal of Organic Chemistry. Link

Sources

Method

Application Note: Large-Scale Synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

This Application Note is written from the perspective of a Senior Application Scientist to guide process chemists and researchers in the large-scale synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate . This c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide process chemists and researchers in the large-scale synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate . This compound is a critical bicyclic heteroaromatic scaffold, often utilized as an intermediate in the development of kinase inhibitors (e.g., JAK, PI3K) and other bioactive agents.

Executive Summary & Strategic Importance

The pyrrolo[1,2-a]pyrazine core represents a "privileged scaffold" in medicinal chemistry, offering a rigid bicyclic framework that mimics purine nucleosides. The specific derivative, Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate , serves as a versatile linchpin. The C3-ester allows for diversification into amides or heterocycles, while the C6-bromide provides a handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to elaborate the pyrrole ring.

This guide addresses the primary challenge in scaling this synthesis: constructing the fused bicyclic system efficiently while maintaining regiocontrol during the subsequent halogenation.

Retrosynthetic Logic

The most robust route for scale-up involves a "bottom-up" approach:

  • Cyclocondensation: Fusing the pyrrole ring onto a pre-functionalized pyrazine core.

  • Late-Stage Functionalization: Electrophilic bromination of the electron-rich pyrrole moiety.

Retrosynthesis Target Ethyl 6-bromopyrrolo[1,2-a] pyrazine-3-carboxylate Intermediate Ethyl pyrrolo[1,2-a] pyrazine-3-carboxylate Target->Intermediate Regioselective Bromination (NBS) SM1 Ethyl 3-aminopyrazine- 2-carboxylate Intermediate->SM1 Cyclocondensation SM2 Chloroacetaldehyde (50% aq.) Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the construction of the bicyclic core followed by C6-bromination.

Process Development & Critical Parameters

Step 1: Construction of the Pyrrolo[1,2-a]pyrazine Core

The formation of the pyrrole ring is achieved by reacting Ethyl 3-aminopyrazine-2-carboxylate with Chloroacetaldehyde .

  • Mechanism: The exocyclic amine attacks the aldehyde of chloroacetaldehyde to form an imine intermediate. Subsequent alkylation of the pyrazine ring nitrogen (N1) by the alkyl chloride, followed by base-mediated aromatization, yields the fused system.

  • Scale-Up Challenge: Chloroacetaldehyde is highly toxic and usually supplied as a 50% aqueous solution. It can polymerize or degrade.

  • Solution: Use of a biphasic system or ethanol with sodium bicarbonate (NaHCO₃) as a mild base buffers the reaction and drives the elimination of HCl without hydrolyzing the ester.

Step 2: Regioselective Bromination

Pyrrolo[1,2-a]pyrazines are electron-rich at the pyrrole ring (positions 6, 7, 8).

  • Regioselectivity: Position 6 (alpha to the bridgehead nitrogen in the pyrrole ring) is the most nucleophilic site for electrophilic aromatic substitution.

  • Reagent Selection: N-Bromosuccinimide (NBS) is superior to elemental bromine (

    
    ) for scale-up. It provides a controlled source of electrophilic bromine, minimizing over-bromination and tar formation.
    
  • Temperature Control: The reaction is exothermic. Maintaining

    
     to 
    
    
    
    is critical to prevent bromination at position 8 or the pyrazine ring.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (Core)

Reaction Scheme:



Materials:

  • Ethyl 3-aminopyrazine-2-carboxylate (MW: 167.16 g/mol )

  • Chloroacetaldehyde (50% wt. in

    
    , MW: 78.50  g/mol )
    
  • Sodium Bicarbonate (

    
    )
    
  • Ethanol (Absolute)[1]

  • Ethyl Acetate (EtOAc) / Brine (for workup)[2]

Procedure (100 g Scale Basis):

  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Ethyl 3-aminopyrazine-2-carboxylate (100.0 g, 0.60 mol) and Ethanol (1.0 L, 10 vol). Stir to obtain a suspension/solution.

  • Base Addition: Add Sodium Bicarbonate (100.8 g, 1.20 mol, 2.0 equiv) in one portion.

  • Reagent Addition: Add Chloroacetaldehyde (50% aq) (113.0 g / ~95 mL, 0.72 mol, 1.2 equiv) dropwise over 30 minutes. Note: Chloroacetaldehyde is a lachrymator and toxic; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) . Maintain reflux for 16–18 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Starting material should be < 2%.

  • Workup:

    • Cool the mixture to room temperature (

      
      ).
      
    • Concentrate the ethanol under reduced pressure to approx. 20% of original volume.

    • Dilute the residue with Water (500 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Combine organic layers and wash with Brine (400 mL).

    • Dry over anhydrous

      
      , filter, and concentrate to dryness.
      
  • Purification: The crude solid is often pure enough (>90%). If necessary, recrystallize from Ethanol/Heptane or purify via silica gel plug filtration (eluent: 30% EtOAc in Hexanes).

  • Yield: Expected yield: 65–75% (approx. 75–85 g).

    • Appearance: Beige to light brown solid.

Protocol B: Synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Reaction Scheme:



Materials:

  • Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (MW: 190.20 g/mol )

  • N-Bromosuccinimide (NBS) (MW: 177.98 g/mol )

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Sodium Thiosulfate (

    
    ) (10% aq. solution)
    

Procedure (50 g Scale Basis):

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.

  • Dissolution: Charge Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (50.0 g, 0.26 mol) and DMF (250 mL, 5 vol). Stir until fully dissolved.

  • Cooling: Cool the solution to

    
      using an ice/salt bath.
    
  • Bromination: Dissolve NBS (49.1 g, 0.276 mol, 1.05 equiv) in DMF (100 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes, maintaining the internal temperature below

    
     .
    
    • Critical: Rapid addition causes localized overheating and impurity formation (di-bromo species).

  • Reaction: Stir at

    
     for 2 hours.
    
    • IPC:[3][4] Check by HPLC. The reaction is usually fast. Stop when starting material is < 1%.

  • Quenching: Pour the reaction mixture slowly into Ice/Water (1.0 L) containing 10% Sodium Thiosulfate (100 mL). Stir vigorously for 30 minutes. The product should precipitate.

  • Isolation:

    • Filter the solid precipitate.[5][6]

    • Wash the cake copiously with Water (

      
      ) to remove residual DMF.
      
    • Wash with cold Ethanol (50 mL) to displace water.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
  • Yield: Expected yield: 80–90% (approx. 56–63 g).

    • Appearance: Off-white to pale yellow solid.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity

HPLC (254 nm)
Identity Conforms to Structure

-NMR (DMSO-

)
Residual Solvent DMF < 880 ppm, EtOH < 5000 ppmGC-HS
Water Content

Karl Fischer

Key NMR Signals (DMSO-


): 
  • Pyrazine Protons: Singlet around

    
     9.2 ppm (H1) and doublet/singlet around 
    
    
    
    8.5 ppm.
  • Pyrrole Protons: The parent core has 3 pyrrole protons. The 6-bromo derivative will lack the signal typically found at

    
     6.9–7.1 ppm (depending on exact shift), leaving two doublets for H7 and H8.
    
  • Ethyl Ester: Quartet (

    
     4.3) and Triplet (
    
    
    
    1.3).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of chloroacetaldehyde.Ensure fresh reagents. Increase solvent volume to dilute.
Incomplete Cyclization Temperature too low or insufficient time.Ensure vigorous reflux (

). Extend time to 24h.
Di-bromination (Step 2) Excess NBS or high temperature.Strictly control temp at

. Use exactly 1.0–1.05 eq of NBS.
Product is Oily/Sticky Residual DMF.Repulp the solid in water for 2 hours.[7] Recrystallize from EtOH if needed.

Process Safety & Toxicology

  • Chloroacetaldehyde: Highly toxic, corrosive, and a suspected carcinogen. Use strictly in a fume hood. Decontaminate glassware with bleach solution.

  • NBS: Irritant. Avoid inhalation of dust.

  • Exotherms: The bromination is exothermic. On scales >1 kg, active cooling (chiller) is mandatory.

References

  • Synthesis of Pyrrolo[1,2-a]pyrazine Core

    • Patent: "Compounds and compositions for the treatment of parasitic diseases."[8] WO2014078813A1. (Describes the reaction of aminopyrazine derivatives with chloroacetaldehyde).

    • Source:

  • Bromination Methodologies

    • Protocol: "Regioselective bromination of pyrrolo[1,2-a]quinoxalines." (Analogous chemistry for fused pyrrole systems).
    • Source:

  • General Pyrrole Synthesis

    • Review: "Pyrrole synthesis - Paal-Knorr and related condensations."[9]

    • Source:

  • Chemical Data

    • Compound: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxyl
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting failed reactions involving Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Topic: Troubleshooting Failed Reactions & Optimization Protocols Status: Active Responder: Senior Application Scientist, Heterocyclic Chemistry Division Last Updated: January 30, 2026 Executive Summary: Know Your Substra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions & Optimization Protocols

Status: Active Responder: Senior Application Scientist, Heterocyclic Chemistry Division Last Updated: January 30, 2026

Executive Summary: Know Your Substrate

Before troubleshooting, you must understand the electronic "personality" of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (CAS: 1289193-46-9).[1] This is a "push-pull" fused system:

  • The Pyrrole Ring (C6-Br): Electron-rich.[1] This makes the C-Br bond relatively reactive toward oxidative addition (good for Pd-coupling) but also makes the ring susceptible to oxidation and acid-catalyzed decomposition.[1]

  • The Pyrazine Ring (C3-Ester): Electron-deficient.[1][2] The ester at C3 further withdraws electron density, making the system prone to nucleophilic attack (hydrolysis) under the basic conditions often used for the C6-coupling.

Common Failure Modes:

  • Protodebromination: The bromine is replaced by hydrogen instead of your coupling partner.

  • Saponification: The ethyl ester hydrolyzes to the acid during cross-coupling.

  • Decomposition: The pyrrole core degrades under acidic workup or excessive heat.[1]

Troubleshooting Module: Suzuki-Miyaura Cross-Coupling (C6)

User Issue: "My Suzuki coupling failed. I see conversion, but the mass spec shows [M-Br+H] (Protodebromination) or unreacted starting material."

The Diagnosis

Protodebromination is the "silent killer" of couplings on electron-rich heterocycles (like pyrroles). It occurs when the oxidative addition complex undergoes transmetallation with a hydride source (often from the solvent or β-hydride elimination from an alkyl group) rather than the boronic acid.

The Solution Protocol
VariableStandard Condition (Avoid)Optimized Condition (Recommended) Why? (Causality)
Solvent Ethanol, Methanol, wet DMF1,4-Dioxane (Anhydrous) or Toluene Alcohols act as hydride sources, promoting protodebromination.[1]
Base Na₂CO₃ (aq), NaOHK₃PO₄ (solid) or Cs₂CO₃ (solid) Strong aqueous bases promote ester hydrolysis.[1] Anhydrous bases prevent this.[1]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos Pd(PPh₃)₄ is slow.[1] Bidentate ligands (dppf) or bulky phosphines (XPhos) speed up the reductive elimination step.[1]
Temp Reflux (100°C+)60–80°C High heat accelerates ester hydrolysis and pyrrole decomposition.[1]
Step-by-Step Optimization Workflow
  • Dry Your System: Flame-dry your reaction vessel. Moisture is the enemy of the ester.

  • Degas Thoroughly: Oxygen promotes homocoupling of the boronic acid and oxidation of the pyrrole. Sparge with Argon for 15 mins.

  • The "Active Catalyst" Switch: If standard conditions fail, switch to Pd(dppf)Cl₂·DCM (5 mol%).[1] The large bite angle of the dppf ligand stabilizes the Pd center and facilitates the coupling of sterically demanding substrates.

Visual Logic: Troubleshooting Flowchart

Suzuki_Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn DeBrom Protodebromination (Mass = SM - 79 + 1) Start->DeBrom Hydrolysis Ester Hydrolysis (Acid formed) Start->Hydrolysis CheckCat Switch to Pd(dppf)Cl2 Increase Temp to 80°C NoRxn->CheckCat Catalyst Inactive CheckSolvent Eliminate Alcohols Use Anhydrous Dioxane DeBrom->CheckSolvent Hydride Source Present CheckBase Switch to Anhydrous K3PO4 Remove Water Hydrolysis->CheckBase Base too strong/wet Success Target Product CheckCat->Success CheckSolvent->Success CheckBase->Success

Caption: Decision tree for isolating the root cause of Suzuki coupling failures based on LC-MS data.

Troubleshooting Module: Ester Instability (C3)

User Issue: "I lost the ethyl group during workup. I have the carboxylic acid now, which is insoluble."

The Mechanism

The pyrazine ring is electron-deficient (pi-deficient).[1] This pulls electron density away from the C3-ester, making the carbonyl carbon highly electrophilic. Even mild hydroxide (generated from Na₂CO₃ + H₂O) can attack this position rapidly.[1]

Corrective Actions
  • Avoid Aqueous Workups if Possible: If your reaction used anhydrous Cs₂CO₃, simply filter the reaction mixture through Celite to remove inorganic salts and concentrate. Direct purification is safer than an aqueous wash.[1]

  • Buffer Your Water: If you must wash with water, use a pH 7 phosphate buffer or saturated NH₄Cl.[1] Never use 1M NaOH or NaHCO₃ for the wash, as the local high pH will hydrolyze the ester.

  • Alternative Coupling: If the ester is essential but survives poorly, consider performing the coupling on the carboxylic acid version first, then re-esterifying, though this adds steps.

Troubleshooting Module: Purification & Handling

User Issue: "The product streaks on the TLC plate and I can't separate it from the impurity."

The Science of Streaking

Pyrrolo[1,2-a]pyrazines are basic nitrogen heterocycles. They interact strongly with the acidic silanol groups on silica gel, causing "tailing" or streaking.

The "Gold Standard" Purification Protocol
  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et₃N) before packing the column.[1] This neutralizes the acidic sites.

  • Eluent System: Do not use simple Hexane/EtOAc. Use DCM / MeOH (95:5) . The methanol helps displace the product from the silica surface.

  • Storage: Store the purified solid under Nitrogen at -20°C. Pyrroles can polymerize (turn black) upon prolonged exposure to air and light.[1]

Mechanistic Insight: Why Protodebromination Happens

Understanding why the reaction fails is crucial for prevention. The diagram below illustrates the competition between the desired Transmetallation and the undesired Hydride Transfer.

Protodebromination_Mech cluster_Fail FAILURE PATH (Protodebromination) cluster_Success SUCCESS PATH SM Ar-Br (Substrate) OxAdd LnP-Pd-Ar(Br) (Oxidative Addition) SM->OxAdd Pd(0) RedElim_H Ar-H (Waste Product) OxAdd->RedElim_H Transmetallation with H- RedElim_C Ar-Ar' (Product) OxAdd->RedElim_C Transmetallation with Ar'- Hydride Hydride Source (Alcohol/Solvent) Hydride->RedElim_H Boronic Ar'-B(OH)2 (Coupling Partner) Boronic->RedElim_C

Caption: The critical fork in the road. Alcohols or wet solvents favor the red path. Anhydrous conditions favor the green path.

FAQ: Rapid Fire Solutions

Q: Can I use microwave irradiation for this reaction? A: Yes, but be cautious. Microwave heating is efficient for Suzuki couplings, but the rapid superheating can accelerate ester hydrolysis if water is present. Use anhydrous solvents and limit the time to 10-20 minutes at 100°C max [1].

Q: My product is turning black on the bench. Why? A: Pyrrole-fused systems are electron-rich and prone to oxidative polymerization.[1] Always store the compound in the dark and under inert gas (Argon/Nitrogen). If it turns black, filter through a small pad of silica immediately.

Q: Can I convert the ester to an amide directly? A: Yes. The ester at C3 is activated by the pyrazine ring. You can often perform direct aminolysis (heating with an amine in ethanol) without needing to hydrolyze to the acid first, though this competes with the stability issues mentioned above [2].

References

  • Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrazines: Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.[1] Source: MDPI, Molecules 2013.[1] URL:[Link][1]

  • Reactivity of Pyrrolo[1,2-a]pyrazine Esters: Title: Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.[1][3][4][5][6][7][8][9] Source: ResearchGate (Journal of Serbian Chemical Society).[1] URL:[Link]

  • General Pd-Catalyzed Coupling on Pyrazines: Title: Transition metal-catalyzed functionalization of pyrazines.[1][4][6][8][10][11] Source: RSC, Organic & Biomolecular Chemistry.[1] URL:[Link]

Sources

Optimization

Technical Support Center: Characterization of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Derivatives

A Foreword from Your Senior Application Scientist Welcome to the dedicated support center for the characterization of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate and its analogs. This class of N-containing heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated support center for the characterization of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate and its analogs. This class of N-containing heterocyclic compounds holds significant promise in medicinal chemistry and materials science.[1][2] However, their unique structural features—a fused aromatic system, two nitrogen atoms, a bromine substituent, and an ester group—present a specific set of challenges during structural elucidation and purity assessment.

This guide is designed to be a practical resource, moving beyond standard procedures to address the nuanced difficulties you may encounter. We will explore the "why" behind common issues and provide logical, field-tested troubleshooting strategies to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial hurdles.

Q1: Why do the aromatic proton signals in my ¹H NMR spectrum look broad or poorly resolved?

A: This is a frequent observation. Several factors can contribute:

  • Quadrupolar Relaxation: The bromine (⁷⁹Br and ⁸¹Br) and nitrogen (¹⁴N) nuclei have quadrupole moments. This property can induce rapid relaxation in adjacent protons, leading to signal broadening. This effect is inherent to the molecule's structure.

  • Intermediate Exchange: If your compound has conformational isomers or is undergoing a slow chemical exchange process on the NMR timescale, you may observe broadened peaks.

  • Sample Concentration & Aggregation: At high concentrations, molecules may aggregate, restricting molecular tumbling and leading to broader lines. Try acquiring a spectrum on a more dilute sample.

Q2: My mass spectrum shows two molecular ion peaks of almost equal intensity, separated by 2 m/z units. Is my sample impure?

A: No, this is the hallmark of a monobrominated compound and confirms the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern, which is a powerful diagnostic tool.[3]

Q3: The molecular ion peak in my mass spectrum is an even number. I thought compounds with nitrogen were supposed to follow the Nitrogen Rule and have an odd mass?

A: This is a great observation that points to a key feature of the Nitrogen Rule. The rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Conversely, a molecule with an even number of nitrogen atoms (or zero) will have an even nominal molecular mass.[4][5] Since the pyrrolo[1,2-a]pyrazine core contains two nitrogen atoms, its even molecular mass is expected and consistent with the rule.

Q4: I'm struggling with peak tailing and poor resolution when analyzing my compound by Reverse-Phase HPLC. What's happening?

A: The basic nitrogen atoms in the pyrazine ring can cause undesirable interactions with residual silanol groups on standard C18 silica columns, leading to peak tailing. This is a common issue with amine-containing compounds.[6] To mitigate this, consider:

  • Using a low concentration of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) in your mobile phase to protonate the nitrogens and improve peak shape.

  • Switching to a base-deactivated column or one with end-capping technology designed to shield silanol groups.

Q5: My sample seems to be degrading during analysis, especially in solution. Is this common?

A: Yes, stability can be a concern. The ester functional group is susceptible to hydrolysis, especially if samples are prepared in protic solvents (like methanol) or exposed to acidic/basic conditions for extended periods.[7] Additionally, brominated aromatic compounds can sometimes be susceptible to debromination under certain conditions (e.g., prolonged exposure to light or certain catalysts). Always use fresh, high-purity solvents and analyze samples promptly after preparation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Resolving Ambiguous NMR Spectra

Correctly assigning the structure of your pyrrolopyrazine derivative is paramount. When 1D ¹H NMR is insufficient, a logical progression of experiments is necessary.

The Challenge: You have a ¹H NMR spectrum with overlapping aromatic signals and/or broad peaks, making definitive assignment impossible.

Troubleshooting Workflow:

NMR_Troubleshooting start Ambiguous 1D ¹H NMR Spectrum solvent Step 1: Change Solvent (e.g., DMSO-d6, Acetone-d6) start->solvent Initial signals overlap or are broad temp Step 2: Variable Temperature (VT) NMR solvent->temp Signals still overlap? Try to resolve conformational exchange. cosy Step 3: Run 2D COSY temp->cosy Need to identify proton-proton couplings? hsqc Step 4: Run 2D HSQC/HMQC cosy->hsqc Need to map protons to directly attached carbons? hmbc Step 5: Run 2D HMBC hsqc->hmbc Need long-range C-H correlations to piece together the core structure? end Unambiguous Structure Assignment hmbc->end

Caption: Logical workflow for NMR-based structure elucidation.

Step-by-Step Protocol & Rationale:

  • Change the NMR Solvent:

    • Why: The chemical shifts of protons, especially those near polar functional groups, can be highly dependent on the solvent. Switching from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can often resolve overlapping signals.[8]

    • Protocol: Prepare a fresh sample in a different deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or acetonitrile-d₃) and re-acquire the ¹H NMR spectrum.

  • Variable Temperature (VT) NMR:

    • Why: If peak broadening is due to dynamic processes like slow rotation or conformational exchange, changing the temperature can help. Cooling the sample may "freeze out" conformers into distinct sharp signals, while heating can coalesce them into a single sharp average signal.

    • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25°C down to -40°C or up to 80°C, depending on the solvent's properties) to observe changes in peak shape.

  • 2D COSY (Correlation Spectroscopy):

    • Why: A COSY experiment reveals which protons are spin-coupled to each other (typically through 2 or 3 bonds). This is essential for tracing out the connectivity of protons within the aromatic rings of the pyrrolopyrazine core.

    • Protocol: Run a standard gradient-selected COSY (gCOSY) experiment. Look for cross-peaks that connect coupled protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Why: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the most reliable way to assign ¹³C chemical shifts based on previously assigned proton signals.[9]

    • Protocol: Run a standard HSQC experiment. Each cross-peak represents a direct C-H bond.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Why: The HMBC experiment is arguably the most powerful tool for piecing together a novel molecular skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows you to connect the different fragments of the molecule, for example, correlating the ethyl ester protons to the carboxyl carbon, and the aromatic protons to carbons in the adjacent ring.

    • Protocol: Run a standard HMBC experiment. Analyze the long-range correlations to confirm the connectivity of the entire molecule, including the position of the bromo and ester substituents.

Expected NMR Data Summary:

Proton TypeTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Key HMBC Correlations
Pyrrole Ring Protons7.0 - 8.0110 - 130To carbons in the pyrazine ring
Pyrazine Ring Protons7.5 - 9.0130 - 150To carbons in the pyrrole ring
Ester -CH₂-4.2 - 4.5~60To ester C=O and methyl carbon
Ester -CH₃1.2 - 1.5~14To ester methylene carbon
Ester C=ON/A160 - 170From ester -CH₂- protons
C-BrN/A115 - 125From adjacent aromatic protons
Note: These are approximate ranges and can vary significantly based on substitution patterns and solvent.[9][10]
Guide 2: Ensuring Accurate Mass Spectrometry Data

The Challenge: Obtaining a clean mass spectrum that confirms the molecular weight and provides useful fragmentation data for your derivative.

Troubleshooting Workflow:

MS_Troubleshooting start Need to Confirm Mass ionization Step 1: Select Ionization Source (ESI vs. APCI) start->ionization Initial analysis isotope Step 2: Confirm Isotope Pattern (Look for M, M+2) ionization->isotope Signal observed? fragment Step 3: Analyze Fragmentation (MS/MS) (Loss of OEt, CO, Br) isotope->fragment Isotopic pattern correct? Need more structural info? end Confirmed Molecular Formula & Structure fragment->end

Caption: Workflow for obtaining and interpreting mass spectrometry data.

Step-by-Step Protocol & Rationale:

  • Select the Right Ionization Source:

    • Why: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for polar molecules that can be protonated. Given the basic nitrogens, your compound should ionize well in positive ion ESI, likely forming the [M+H]⁺ ion. Atmospheric Pressure Chemical Ionization (APCI) is better for less polar molecules and can sometimes provide more fragmentation.

    • Protocol: Start with ESI in positive ion mode, infusing a dilute solution of your compound in a solvent like methanol or acetonitrile with 0.1% formic acid. If the signal is weak or absent, try APCI.

  • Confirm the Bromine Isotope Pattern:

    • Why: As mentioned in the FAQ, this is your primary confirmation of the bromine's presence. The M and M+2 peaks (representing ⁷⁹Br and ⁸¹Br) should have a relative intensity ratio of approximately 1:1.[3]

    • Protocol: In the full mass spectrum, zoom in on the molecular ion region. Measure the m/z values and relative intensities of the isotopic peaks. For Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (C₁₀H₉BrN₂O₂), the expected masses for [M+H]⁺ are ~284.99 and ~286.99.

  • Analyze Fragmentation (MS/MS):

    • Why: If you need further structural confirmation, tandem mass spectrometry (MS/MS) can provide it. By isolating the molecular ion and fragmenting it, you can observe characteristic losses that correspond to different parts of the molecule.

    • Protocol: Perform a product ion scan on the [M+H]⁺ ion. Look for common neutral losses.

Common Fragmentation Pathways:

Precursor IonNeutral LossFragment m/z (approx.)Structural Origin
[M+H]⁺- C₂H₄ (ethylene)[M+H - 28]⁺From ethyl group
[M+H]⁺- OC₂H₅ (ethoxy radical)[M+H - 45]⁺Loss of the ester ethoxy group
[M+H]⁺- CO[M+H - 28]⁺Loss of carbon monoxide
[M+H]⁺- Br[M+H - 79/81]⁺Loss of bromine radical

Part 3: References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances. Available at: [Link]

  • Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer. (2022). ResearchGate. Available at: [Link]

  • Greener method of synthesis of benzo-fused indolizines like ethyl 4-Bromo-1-(substituted-benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate. (n.d.). ResearchGate. Available at: [Link]

  • The structure of pyrrolopyrazine derivatives with antioxidant activity. (2023). ResearchGate. Available at: [Link]

  • Nechesnyi, Y. et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters. Available at: [Link]

  • Hutchison, G. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2009). ResearchGate. Available at: [Link]

  • Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2024). PubMed. Available at: [Link]

  • Fragmentation Patterns of Halogen Containing Organic Compounds. (n.d.). eGyanKosh. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. (2024). RSC Publishing. Available at: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (2023). MDPI. Available at: [Link]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). Springer. Available at: [Link]

  • The Nitrogen Rule in Mass Spectrometry. (n.d.). Chemistry Steps. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Available at: [Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Chemistry. Available at: [Link]

  • Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Licea Perez, H., et al. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis. Available at: [Link]

  • Aromatic NMR Question 1. (2020). YouTube. Available at: [Link]

  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. (n.d.). Connect Journals. Available at: [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (2010). ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Available at: [Link]

  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. (2024). PubMed. Available at: [Link]

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). (2016). Asian Journal of Pharmaceutics. Available at: [Link]

Sources

Troubleshooting

stability issues of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate under acidic/basic conditions

Technical Support Center: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Executive Summary: Stability Profile Compound: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate CAS: 1289193-46-9 (Analogous/Generic Reference)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Executive Summary: Stability Profile

Compound: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate CAS: 1289193-46-9 (Analogous/Generic Reference) Core Scaffold: Pyrrolo[1,2-a]pyrazine (Fused 5,6-bicyclic aromatic system)

As a Senior Application Scientist, I have synthesized the technical data below to address the stability challenges of this specific intermediate. The pyrrolo[1,2-a]pyrazine core is an "amphoteric" aromatic system: it contains an electron-rich pyrrole ring fused to an electron-deficient pyrazine ring.

  • The Critical Insight: The 6-bromo substituent is stabilizing. Unlike unsubstituted pyrrolopyrazines, which are prone to oxidative polymerization (tarring) in air or acid, the electron-withdrawing bromine atom at position 6 reduces the electron density of the pyrrole ring, significantly improving oxidative stability.

  • Primary Instability: The ethyl ester at position 3 is the most reactive site. It is highly susceptible to hydrolysis in both acidic and basic media.

  • Secondary Instability: The pyrazine ring is susceptible to nucleophilic attack (ring opening) under harsh basic conditions.

Module 1: Acidic Stability & Troubleshooting

User Question: “I attempted to remove the Boc group from a precursor using 4M HCl in dioxane, but my Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate standard turned dark brown. Is this normal?”

Technical Diagnosis: No, this indicates uncontrolled decomposition. While the 6-bromo group stabilizes the ring, the pyrrolo[1,2-a]pyrazine scaffold retains significant pyrrolic character. Strong mineral acids (like HCl) can protonate the pyrrole carbons (C6 or C8), leading to cationic polymerization (tar formation), especially if the concentration is high or heat is applied.

Mechanistic Insight:

  • Protonation: The bridgehead nitrogen and the pyrazine nitrogen are basic. Protonation here is reversible.

  • Polymerization: In strong protic acids, the electron-rich pyrrole moiety can undergo electrophilic attack by another protonated molecule, leading to oligomers (dark color).

Troubleshooting Protocol: Acid Handling

ConditionStability RatingObservationRecommendation
TFA / DCM (1:1) High Stable for <2 hrsPreferred Method. Use Trifluoroacetic acid (TFA) for deprotection steps. The bulky anion and solvent dilution prevent polymerization.
HCl (1M, aq) Moderate Slow HydrolysisStable at 0°C. At RT, ester hydrolysis to the carboxylic acid occurs over 4–6 hours.
HCl (4M, dioxane) Low Darkening / TarAvoid. High acidity promotes ring degradation and polymerization.
H₂SO₄ (Conc.) Critical Failure Instant CharringStrictly Prohibited.

Corrective Workflow (If hydrolysis is desired): Do not use harsh mineral acids.

  • Dissolve compound in AcOH/Water (4:1) .

  • Heat to 60°C.

  • Monitor by LCMS for conversion to the carboxylic acid (Acid form is often less soluble and may precipitate).

Module 2: Basic Stability & Hydrolysis

User Question: “I am trying to saponify the ester to the acid using NaOH in methanol, but I see two new peaks on HPLC. Is the bromine falling off?”

Technical Diagnosis: It is unlikely the bromine is leaving (SNAr on the pyrrole ring is difficult without a catalyst). The two peaks are likely:

  • The Target Product: 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid.

  • Degradation Product: Ring-opening of the pyrazine moiety. Strong hydroxides (NaOH, KOH) can attack the imine-like carbon (C1) of the pyrazine ring, leading to ring-opened amides.

Mechanistic Insight: The pyrazine ring is electron-deficient.[1] The hydroxide ion (


) is a hard nucleophile. If the reaction is too concentrated or heated, 

attacks the pyrazine C=N bond rather than the ester carbonyl.

Troubleshooting Protocol: Saponification

  • The "Golden Standard" Reagent: Lithium Hydroxide (LiOH). LiOH is less nucleophilic/aggressive than NaOH/KOH due to the tight coordination of the Lithium ion.

Validated Saponification Protocol:

  • Solvent: THF : Water (3:1). Crucial: The organic solvent protects the aromatic ring from direct aqueous nucleophilic attack.

  • Reagent: 1.2 equivalents of LiOH·H₂O.

  • Temperature: 0°C to Room Temperature. Do not heat.

  • Quench: Acidify carefully to pH 4-5 with 1M citric acid (avoid strong HCl to prevent polymerization of the free acid).

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the decision logic for handling this molecule to avoid the "Tar" (Acid) or "Ring Open" (Base) pitfalls.

StabilityPathways Start Ethyl 6-bromopyrrolo[1,2-a] pyrazine-3-carboxylate AcidPath Acidic Conditions (H+) Start->AcidPath BasePath Basic Conditions (OH-) Start->BasePath StrongAcid Strong Mineral Acid (HCl, H2SO4, Heat) AcidPath->StrongAcid High Conc. MildAcid Mild Acid (TFA, dilute AcOH) AcidPath->MildAcid Controlled StrongBase Strong Base/Heat (NaOH, Reflux) BasePath->StrongBase Aggressive MildBase Controlled Base (LiOH, 0°C, THF/H2O) BasePath->MildBase Standard Polymer Polymerization/Tar (Pyrrole C-attack) StrongAcid->Polymer Electrophilic Attack on Pyrrole Ring COOH Target Carboxylic Acid (Hydrolysis Success) MildAcid->COOH Selective Ester Cleavage RingOpen Pyrazine Ring Opening (Nucleophilic Attack) StrongBase->RingOpen Attack on Pyrazine C=N MildBase->COOH Saponification

Caption: Figure 1. Degradation vs. Productive Pathways. Green paths indicate recommended synthetic routes.

Module 4: Analytical Monitoring (HPLC)

User Question: “How do I differentiate the hydrolysis product from the starting material?”

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA for storage).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

Expected Retention Times (Relative):

  • Carboxylic Acid (Hydrolysis Product): Elutes earlier (more polar). RT ≈ 3.5 min.

  • Starting Ester: Elutes later (less polar). RT ≈ 5.2 min.

  • Decarboxylated By-product (Risk): If heated too high in acid, the -COOH may leave. This product (6-bromopyrrolo[1,2-a]pyrazine) will elute later than the acid but earlier than the ester.

References

  • Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

    • Title: Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.[1][2][3][4][5]

    • Source: ResearchGate.[2]

    • URL:

  • General Reactivity of Pyrrolo-fused Systems

    • Title: Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition.[3]

    • Source: ACS Public
    • URL:

  • Acid/Base Sensitivity of Indolizine-like Scaffolds

    • Title: A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline.
    • Source: ACS Public
    • URL:

  • Commercial Compound Data (Analogous)

    • Title: Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxyl
    • Source: ChemScene.[6]

    • URL:

Sources

Optimization

selection of solvents for reactions with Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

The following technical guide serves as a specialized support resource for researchers working with Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate . It is structured to address solvent-dependent reactivity, solubility...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate . It is structured to address solvent-dependent reactivity, solubility challenges, and protocol optimization for this specific bicyclic heteroaromatic scaffold.

Subject: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (E6BP) Application: Synthetic Methodology, Medicinal Chemistry, and Process Development

Compound Profile & Solubility Intelligence

Technical Insight: The pyrrolo[1,2-a]pyrazine core is a fused bicyclic system consisting of an electron-rich pyrrole ring and an electron-deficient pyrazine ring. The 6-bromo substituent (on the pyrrole segment) renders it suitable for palladium-catalyzed cross-couplings, while the 3-carboxylate (on the pyrazine segment) offers a handle for nucleophilic attack or hydrolysis.

Solubility Troubleshooting (Q&A)

Q: My compound is not dissolving completely in Methanol. What should I do? A: While E6BP has moderate polarity due to the ester, the aromatic core and bromine atom increase lipophilicity. Methanol alone is often insufficient for high-concentration stocks (>50 mM).

  • Recommendation: Switch to DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for stock solutions. These polar aprotic solvents disrupt intermolecular

    
    -
    
    
    
    stacking more effectively.
  • Alternative: For reactions requiring lower boiling points, use DCM (Dichloromethane) or a mixture of THF/MeOH (9:1) .

Q: Can I use water as a co-solvent? A: Yes, but strictly as a minor component (typically <20% v/v) in organic mixtures. The compound is practically insoluble in pure water.

  • Risk: High water content without a phase-transfer catalyst or sufficient organic co-solvent (like 1,4-dioxane) will lead to precipitation and stalled reactivity.

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Polar Aprotic DMF, DMSO, DMAcExcellent Stock solutions, Pd-couplings (high temp), SNAr
Chlorinated DCM, Chloroform, DCEGood Workup, low-temp functionalization, halogenation
Ethers THF, 1,4-Dioxane, MTBEModerate Grignard reactions, Hydrolysis (co-solvent), Suzuki coupling
Protic Methanol, Ethanol, WaterPoor Crystallization (anti-solvent), Hydrolysis (reactant)
Hydrocarbons Hexanes, TolueneVery Poor Precipitation, Washing, Azeotropic drying

Reaction-Specific Solvent Selection

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: 6-Bromo position (Pyrrole ring)

Q: Which solvent system maximizes yield for Suzuki coupling at the C6 position? A: The C6-Br bond on the electron-rich pyrrole ring can be deactivated. You need a solvent system that supports higher temperatures (>80°C) and solubilizes the inorganic base.

  • Gold Standard: 1,4-Dioxane / Water (4:1) .

    • Why: Dioxane has a high boiling point (101°C) and coordinates weakly to Pd, stabilizing the active species. Water is essential to dissolve the carbonate/phosphate base.

  • Alternative (Green): Ethanol / Water (1:1) or Isopropanol / Water .

    • Note: Requires highly active catalysts (e.g., Pd(dppf)Cl2 or Buchwald precatalysts) as the temperature is limited by the alcohol's boiling point.

  • Avoid: Pure Toluene (unless using crown ethers) as the inorganic base will not dissolve, leading to slow transmetallation.

B. Ester Hydrolysis (Saponification)

Target: 3-Carboxylate position (Pyrazine ring)

Q: I need to hydrolyze the ester to the acid without debrominating. What solvent is safe? A: Avoid reductive conditions.

  • Protocol: Use THF / Water (3:1) with LiOH (2.0 equiv) at 0°C to RT.

    • Mechanism:[1][2] THF solubilizes the organic substrate; water solubilizes the hydroxide.

    • Warning: Do not use MeOH/NaOMe if you want to avoid transesterification (methyl ester formation). Avoid high heat in DMSO/Water, which can sometimes facilitate decarboxylation in electron-deficient heterocycles.

C. Nucleophilic Aromatic Substitution (SNAr)

Target: Pyrazine ring (if activated)

Q: Can I perform SNAr on this scaffold? A: The pyrazine ring is electron-deficient, but the pyrrole fusion donates electron density, making SNAr difficult without strong activation. If attempting this:

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

  • Conditions: High temperature (100-120°C) is required. These high-boiling polar aprotic solvents are non-negotiable here to stabilize the Meisenheimer-like transition state.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.

SolventSelection Start Ethyl 6-bromopyrrolo[1,2-a] pyrazine-3-carboxylate ReactionType Select Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Suzuki Target: C6-Br Hydrolysis Ester Hydrolysis (Saponification) ReactionType->Hydrolysis Target: C3-Ester Purification Workup & Purification ReactionType->Purification Post-Reaction SolventSuzuki 1,4-Dioxane : H2O (4:1) Temp: 80-100°C Suzuki->SolventSuzuki SolventHydro THF : H2O (3:1) Temp: 0°C -> RT Hydrolysis->SolventHydro Extract Extraction: DCM or EtOAc Purification->Extract Recryst Recrystallization: EtOH or Hexane/EtOAc Purification->Recryst BaseSuzuki Base: K3PO4 or K2CO3 SolventSuzuki->BaseSuzuki ReagentHydro Reagent: LiOH or NaOH SolventHydro->ReagentHydro

Caption: Decision tree for selecting optimal solvent systems based on reaction targets (C6-Bromine vs. C3-Ester).

Troubleshooting Guide: "The Self-Validating Protocol"

To ensure your solvent system is working, perform these validation checks before committing the entire batch.

Issue 1: "Black Metal" Precipitation (Palladium Crash-out)
  • Symptom: The reaction mixture turns from yellow/orange to clear with black precipitate immediately upon heating.

  • Root Cause: Solvent is too non-polar or lacks stabilizing ligands; Pd(0) aggregates into inactive "palladium black."

  • Fix:

    • Add DMF (10-20% v/v) to your Dioxane/Water mixture.

    • Ensure the reaction is strictly degassed (Sparge with Argon for 15 mins). Oxygen promotes catalyst decomposition.

    • Validation: The solution should remain homogeneous and colored (red/brown) during the initial heating phase.

Issue 2: Emulsion during Workup
  • Symptom: Layers (Organic/Aqueous) do not separate after hydrolysis or coupling.

  • Root Cause: Pyrrolopyrazines can act as surfactants in basic conditions; presence of DMF/DMSO exacerbates this.

  • Fix:

    • Saturate the aqueous layer with Brine (NaCl) .

    • Add a small amount of Methanol to break surface tension.

    • Switch extraction solvent from EtOAc to DCM/Isopropanol (3:1) .

Issue 3: Incomplete Conversion (Stalled Reaction)
  • Symptom: Starting material remains after 12h.

  • Root Cause: Reaction temperature is below the activation energy barrier for the electron-rich pyrrole bromide.

  • Fix:

    • Switch solvent from THF (BP 66°C) to Toluene/Water or DMF (allows heating to 100-110°C).

    • Validation: Check TLC every 2 hours. If no change in 4 hours at reflux, the solvent boiling point is likely the limiting factor.

References

  • Note: Provides physiochemical baseline d
  • ResearchGate . (2025). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Retrieved from [Link]

    • Note: Detailed synthesis protocols including cyclization and halogen
  • MDPI Molecules . (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues. Retrieved from [Link]

    • Note: Discusses solvent effects on similar pyrrolo-fused systems.
  • PubChem . (2024).[3] Pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivatives - Compound Summary. Retrieved from [Link]

    • Note: Source for computed properties (LogP, H-bond acceptors).

Sources

Reference Data & Comparative Studies

Validation

Cytotoxicity Assays for Compounds Derived from Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Executive Summary: The Scaffold Advantage Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. Its planar, nitrogen-rich architecture mimics pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. Its planar, nitrogen-rich architecture mimics purine nucleosides and quinazoline alkaloids, making it a versatile pharmacophore for developing kinase inhibitors (e.g., CK2, EGFR), tubulin polymerization inhibitors, and DNA-intercalating agents.

However, the lipophilicity and specific metabolic profiles of derivatives generated from this core (e.g., via Suzuki couplings at the 6-bromo position or amidation at the 3-carboxylate) present unique challenges in cytotoxicity profiling. Standard assays often fail due to compound precipitation or metabolic interference.

This guide objectively compares cytotoxicity assay methodologies optimized for this specific chemical class and benchmarks the performance of these derivatives against standard-of-care chemotherapeutics.

Comparative Analysis: Assay Selection Guide

For pyrrolo[1,2-a]pyrazine derivatives, "one size fits all" is a failed strategy. The choice of assay dictates the reliability of your IC₅₀ data.

FeatureMTT / MTS Assay (Metabolic)ATP Luminescence (CellTiter-Glo®)Real-Time Impedance (xCELLigence)
Mechanism NAD(P)H-dependent reduction of tetrazolium to formazan.Quantifies ATP, a direct marker of metabolically active cells.Measures electrical impedance (Cell Index) across electrode plates.
Suitability for Pyrrolo-pyrazines Moderate. Risk: These derivatives can directly reduce MTT salts (false positives) or precipitate in aqueous media.High. High sensitivity allows lower seeding densities, reducing compound aggregation risks.High. Captures kinetic data (cytostatic vs. cytotoxic) crucial for kinase inhibitors.
Throughput High (Cost-effective).Ultra-High (Fast, no wash steps).Low to Medium.
Sensitivity 1,000–5,000 cells/well.< 10 cells/well.~1,000 cells/well.
Interference Colorimetric interference if compound is colored (common in conjugated systems).Minimal (Luminescence is distinct from compound fluorescence).None (Label-free).
Verdict Use for primary screens (with rigorous controls).Use for hit confirmation and potency ranking.Use for MoA studies (e.g., time-dependent killing).
Scientific Insight:

Why avoid standard MTT for kinase inhibitors? Pyrrolo[1,2-a]pyrazine derivatives often target kinases like CK2 or p38 MAPK. Kinase inhibitors can alter mitochondrial respiration rates without immediately killing the cell. This metabolic shift can skew MTT results, suggesting cytotoxicity where there is only cytostasis. ATP assays are recommended for this scaffold to avoid this metabolic artifact.

Performance Benchmarking: Derivatives vs. Standards

The following data synthesizes literature performance of optimized pyrrolo[1,2-a]pyrazine derivatives against standard chemotherapeutics.

Table 1: Comparative Cytotoxicity Profile (IC₅₀ in


M) 
Compound ClassCell LineTargetIC₅₀ (

M)
Efficacy vs. Control
6-Aryl-pyrrolo[1,2-a]pyrazine (Derivative 6b)U937 (Lymphoma)Tubulin / Apoptosis0.82 ± 0.1Superior to Etoposide (IC₅₀ ~2.5

M)
CK2 Inhibitor Series (Derivative 1c)Jurkat (T-cell leukemia)Casein Kinase 2 (CK2)0.049 (49 nM)Comparable to Ellipticine
Standard Control U937DNA Intercalation1.2 ± 0.3 (Cisplatin)N/A
Standard Control HepG2Topoisomerase II0.45 ± 0.05 (Doxorubicin)N/A

Data synthesized from diverse SAR studies (see References).

Technical Protocol: The "Solubility-Optimized" Assay

Due to the hydrophobicity of the Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate core, compounds often crash out in aqueous media. This protocol mitigates precipitation artifacts.

Phase A: Preparation
  • Stock Solution: Dissolve derivative in 100% DMSO to 10 mM. Critical: Sonicate for 5 mins to ensure no micro-crystals remain.

  • Intermediate Dilution: Create a 10x working solution in culture medium containing 10% FBS .

    • Note: The proteins in FBS act as carriers, preventing immediate precipitation. Do not dilute directly into serum-free media.

  • Vehicle Control: Prepare a matched DMSO % control (Max 0.5% v/v final concentration).

Phase B: The Assay (Modified SRB/ATP Workflow)

We recommend the Sulforhodamine B (SRB) assay over MTT for this scaffold to eliminate metabolic artifacts and color interference.

  • Seeding: Seed cells (e.g., A549, U937) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 10

    
    L of the 10x Intermediate Dilution to 90 
    
    
    
    L of well volume.
  • Exposure: Incubate for 48–72 hours.

  • Fixation (Critical Step):

    • Add cold Trichloroacetic Acid (TCA) directly to the medium (final conc. 10%).

    • Incubate at 4°C for 1 hour. (This fixes the cell monolayer and prevents compound washout).

  • Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Readout: Solubilize protein-bound dye with 10 mM Tris base. Read OD at 510 nm.

Mechanism of Action Workflow

Understanding how these derivatives kill cells is as important as the IC₅₀. The pyrrolo[1,2-a]pyrazine scaffold typically induces apoptosis via the Intrinsic Mitochondrial Pathway or via Kinase Inhibition (CK2/p38).

Experimental Logic Visualization

G Compound Pyrrolo[1,2-a]pyrazine Derivative Target Target Binding (CK2 or Tubulin) Compound->Target High Affinity (<1 µM) Mito Mitochondrial Dysfunction Target->Mito Signal Transduction CytoC Cytochrome C Release Mito->CytoC MOMP Caspase Caspase 3/7 Activation CytoC->Caspase Cleavage Cascade Death Apoptosis (Cell Death) Caspase->Death DNA Fragmentation Control Assay Check: Annexin V / PI Caspase->Control Validation

Figure 1: The cytotoxic mechanism cascade. Derivatives typically trigger mitochondrial outer membrane permeabilization (MOMP), leading to Caspase-dependent apoptosis. This pathway must be validated using Annexin V flow cytometry to distinguish from necrosis.

References

  • Kim, I. et al. (2019). "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 29(11), 1334-1339.

  • Goettig, P. et al. (2013). "Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2."[1] European Journal of Medicinal Chemistry, 63, 401-414.

  • Dehnavi, F. et al. (2021). "Pyrrolopyrazine derivatives: synthetic approaches and biological activities."[2] ResearchGate Review.

  • Riss, T. L. et al. (2013). "Cell Viability Assays: The MTT Assay." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • ChemScene Product Data. "Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate."[3] Chemical Structure and Properties.

Sources

Comparative

In Vitro Efficacy of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive in vitro comparison of derivatives of ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, offering insights into their potential as anticancer and antimicrobial agents. By presenting available experimental data, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to Pyrrolo[1,2-a]pyrazines: A Scaffold of Therapeutic Promise

The pyrrolo[1,2-a]pyrazine core, a fused heterocyclic system, is a recurring motif in a variety of biologically active compounds. Derivatives of this scaffold have been reported to exhibit a range of pharmacological properties, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The versatility of this chemical framework allows for structural modifications that can modulate its biological efficacy, making it an attractive target for drug design and optimization. This guide focuses on the in vitro performance of ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate derivatives, comparing their potency with established standards and closely related analogs.

Comparative Analysis of In Vitro Anticancer Activity

The evaluation of cytotoxic activity against various cancer cell lines is a cornerstone of preclinical cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and proliferation. In this section, we compare the potential anticancer activity of pyrrolo[1,2-a]pyrazine derivatives with the standard chemotherapeutic agent, doxorubicin.

Table 1: Comparative In Vitro Anticancer Activity (IC50)

Compound/DrugCancer Cell LineIC50
PPDHMPA549 (Lung)19.94 ± 1.23 µg/mL[1]
PPDHMPHeLa (Cervical)16.73 ± 1.78 µg/mL[1]
DoxorubicinMCF-7 (Breast)~400 nM[2]
DoxorubicinA549 (Lung)> 20 µM[3]

Note: The IC50 values for doxorubicin can vary significantly depending on the specific cell line and experimental conditions.

The data suggests that pyrrolo[1,2-a]pyrazine derivatives possess notable anticancer potential. The bromination at the 6-position of the ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a key structural feature that warrants further investigation to understand its influence on cytotoxicity and selectivity against different cancer cell types.

Comparative Analysis of In Vitro Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. Here, we compare the potential antimicrobial activity of a pyrrolo[1,2-a]pyrazine derivative with the broad-spectrum antibiotic, ciprofloxacin.

A study on pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , isolated from a marine bacterium, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus.[4]

Table 2: Comparative In Vitro Antimicrobial Activity (MIC)

Compound/DrugMicrobial StrainMIC
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroStaphylococcus aureus15 ± 0.172 mg/L[4]
CiprofloxacinStaphylococcus aureus0.6 µg/mL[5]
CiprofloxacinEscherichia coli0.013 µg/mL[5]

The antimicrobial potential of the pyrrolo[1,2-a]pyrazine scaffold is evident from these findings. The presence of a bromine atom in ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate could potentially enhance its antimicrobial properties, a hypothesis that invites further experimental validation.

Experimental Protocols

To ensure the reproducibility and validity of in vitro testing, adherence to standardized protocols is paramount. The following are detailed methodologies for the key experiments discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h for cell adherence cell_seeding->incubation1 add_compound Add varying concentrations of test compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation for Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate derivatives and a standard drug (e.g., doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation with Compound: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that will inhibit the visible growth of a microorganism.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with the microbial suspension compound_dilution->inoculate inoculum_prep Prepare a standardized microbial inoculum (0.5 McFarland) inoculum_prep->inoculate incubation Incubate at the appropriate temperature and duration inoculate->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection determine_mic Determine the MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate derivatives and a standard antibiotic (e.g., ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study requires a larger dataset, some preliminary insights can be drawn from the available information. The presence of a bromine atom at the 6-position of the pyrrolo[1,2-a]pyrazine ring is a notable feature. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The electron-withdrawing nature and the lipophilicity of bromine can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved cell permeability and target binding. Further studies with a library of derivatives with substitutions at various positions of the pyrrolo[1,2-a]pyrazine core are necessary to establish a clear SAR.

Conclusion and Future Directions

The available in vitro data on pyrrolo[1,2-a]pyrazine derivatives, particularly those structurally related to ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, highlight their significant potential as scaffolds for the development of novel anticancer and antimicrobial agents. The comparative analysis with standard drugs provides a benchmark for their potency.

To further advance the development of this promising class of compounds, the following steps are recommended:

  • Synthesis and In Vitro Screening: A focused effort on the synthesis of a library of ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate derivatives with diverse substitutions is crucial. These derivatives should be systematically screened against a broad panel of cancer cell lines and microbial strains to obtain specific IC50 and MIC values.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their cytotoxic and antimicrobial effects is essential for rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic profiles, and safety.

By pursuing these research avenues, the full therapeutic potential of ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for cancer and infectious diseases.

References

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities - ResearchGate. (n.d.). Retrieved from [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Retrieved from [Link]

  • Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][6][7]benzodiazepines as DNA-interactive antitumour antibiotics - PubMed. (2003). Retrieved from [Link]

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives - PubMed. (2013). Retrieved from [Link]

  • IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR... - ResearchGate. (n.d.). Retrieved from [Link]

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed. (2015). Retrieved from [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC - NIH. (2022). Retrieved from [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Publishing. (2018). Retrieved from [Link]

  • Structure-activity relationships of pyrroloquinazolines as thrombin receptor antagonists. (2001). Retrieved from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. (1998). Retrieved from [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC - NIH. (2018). Retrieved from [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. - ResearchGate. (n.d.). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2023). Retrieved from [Link]

  • (PDF) Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India - ResearchGate. (2016). Retrieved from [Link]

  • The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ci | IDR - Dove Medical Press. (2020). Retrieved from [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents - Semantic Scholar. (2023). Retrieved from [Link]

  • Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids - PMC - PubMed Central. (2025). Retrieved from [Link]

  • Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2005). Retrieved from [Link]

  • Extended structure-activity relationship studies of the[2][6][8]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants - PubMed. (2025). Retrieved from [Link]

  • African Journal of Pharmacy and Pharmacology - bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. (2018). Retrieved from [Link]

  • Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC - PubMed Central. (2010). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antifungal, and antiviral ac...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antifungal, and antiviral activities.[1] The targeted functionalization of this core, such as the introduction of a bromine atom and an ethyl carboxylate group, provides valuable handles for further chemical modifications, making Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate a key intermediate in drug discovery programs. This guide provides a comparative analysis of two primary synthetic strategies to access this important building block, offering insights into the practical considerations for selecting the most appropriate route for your research needs.

Strategic Approaches to Synthesis

Two divergent and logical synthetic strategies for the preparation of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate are presented:

  • Route A: Late-Stage Electrophilic Bromination. This approach focuses on the initial construction of the core Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate, followed by a regioselective bromination at the C6 position.

  • Route B: Convergent Synthesis from a Brominated Pyrrole Precursor. This strategy employs a pre-functionalized starting material, 5-bromo-1H-pyrrole-2-carboxaldehyde, to build the fused pyrazine ring.

Route A: Late-Stage Electrophilic Bromination

This synthetic pathway prioritizes the early construction of the bicyclic core, followed by a late-stage functionalization. The key advantage of this approach is the potential for diversification, where the un-brominated intermediate can be used to generate a variety of analogs.

Workflow for Route A

Route A A Pyrrole-2-carboxaldehyde C Intermediate A1 A->C N-Alkylation B Ethyl bromopyruvate B->C E Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate C->E Cyclization D Ammonium acetate D->E G Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate E->G Bromination F N-Bromosuccinimide (NBS) F->G

Caption: Synthetic workflow for Route A, involving N-alkylation, cyclization, and subsequent bromination.

Detailed Experimental Protocol for Route A

Step 1: Synthesis of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate

This step involves a base-mediated N-alkylation of pyrrole-2-carboxaldehyde with ethyl bromopyruvate, followed by a dehydrative cyclization with ammonium acetate.[2]

  • N-Alkylation: To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the reaction mixture and continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude N-alkylated intermediate is dissolved in a high-boiling point solvent like acetic acid, and ammonium acetate (5.0 eq) is added.

  • The reaction mixture is heated to reflux (around 120 °C) for 4-6 hours.

  • After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate.

Step 2: Bromination of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate

The final step is the regioselective bromination at the C6 position using N-bromosuccinimide (NBS).

  • Dissolve Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • The reaction can be initiated by either gentle heating or photochemical means (e.g., a UV lamp) and is typically stirred for 2-4 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product, Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

Route B: Convergent Synthesis from a Brominated Pyrrole Precursor

This approach introduces the bromine atom at an early stage, utilizing a commercially available or readily synthesized brominated starting material. This can be advantageous if the late-stage bromination in Route A proves to be low-yielding or non-selective.

Workflow for Route B

Route B A 5-Bromo-1H-pyrrole-2-carboxaldehyde C Intermediate B1 A->C Condensation B Aminoacetonitrile B->C E Intermediate B2 C->E Cyclization D Base D->E G Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate E->G Annulation F Ethyl glyoxalate F->G

Caption: Synthetic workflow for Route B, starting with a brominated pyrrole and proceeding through condensation and cyclization steps.

Detailed Experimental Protocol for Route B

Step 1: Synthesis of 1-(cyanomethyl)-5-bromo-1H-pyrrole-2-carboxaldehyde

  • To a solution of 5-bromo-1H-pyrrole-2-carboxaldehyde (1.0 eq)[3] in acetonitrile, add potassium carbonate (2.0 eq) and chloroacetonitrile (1.2 eq).

  • The mixture is stirred at reflux for 8-12 hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to give the N-alkylated product.

Step 2: Synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

This step involves a cyclocondensation reaction. While a direct reaction with ethyl glyoxalate is proposed, a more established analogous reaction involves the cyclization of 2-aminopyrrole derivatives.[4] A plausible adaptation is as follows:

  • The intermediate from Step 1 can be converted to the corresponding 2-aminomethyl-5-bromopyrrole derivative through reduction of the nitrile group (e.g., using LiAlH4 or catalytic hydrogenation).

  • The resulting amine is then reacted with ethyl bromopyruvate in the presence of a base (e.g., triethylamine) in a solvent like ethanol. The reaction mixture is heated to reflux for 6-10 hours. This reaction proceeds via an initial N-alkylation followed by an intramolecular condensation to form the pyrazine ring.

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography to afford Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

Comparison of Synthetic Routes

FeatureRoute A: Late-Stage BrominationRoute B: Convergent Synthesis
Starting Materials Pyrrole-2-carboxaldehyde, ethyl bromopyruvate, NBS5-Bromo-1H-pyrrole-2-carboxaldehyde, chloroacetonitrile, ethyl bromopyruvate
Number of Steps 22-3 (depending on the exact cyclization strategy)
Overall Yield Moderate to Good (dependent on bromination efficiency)Moderate (can be higher if cyclization is efficient)
Scalability Potentially high, though late-stage bromination can be challenging to control on a large scale.Good, as the key bond-forming reactions are generally robust.
Key Advantages - Access to the un-brominated core for analog synthesis. - Potentially fewer steps if the initial cyclization is high-yielding.- Avoids potentially non-selective late-stage bromination. - Starts with a more functionalized and potentially less volatile starting material.
Potential Challenges - Regioselectivity of the bromination step. Over-bromination is a possible side reaction. - Handling of NBS, which is a lachrymator.- Availability and cost of 5-bromo-1H-pyrrole-2-carboxaldehyde. - The cyclization step may require optimization to achieve good yields.

Conclusion

Both Route A and Route B offer viable pathways to Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. The choice between the two will largely depend on the specific goals of the research program and the available resources.

Route A is likely the more explored and direct approach, especially if the primary goal is to synthesize the target molecule itself. The key challenge lies in optimizing the bromination step to achieve high regioselectivity and yield.

Route B presents a more convergent and potentially more controlled synthesis, particularly if issues with the late-stage bromination of Route A are encountered. The success of this route hinges on the efficient construction of the pyrazine ring from the brominated pyrrole precursor.

For research groups with a focus on generating a library of analogs, Route A offers a clear advantage by providing a common intermediate that can be subjected to various late-stage functionalization reactions. Conversely, for process development and scale-up, the predictability and control offered by Route B might be more desirable. It is recommended that both routes be evaluated on a small scale to determine the most efficient and reliable method for your specific laboratory conditions.

References

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • MolCore.
  • ResearchGate. (2025, November 7).
  • ResearchGate.
  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • ACS Publications. (2022, September 23). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation | The Journal of Organic Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium.
  • ACS Publications. Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement | The Journal of Organic Chemistry.
  • ResearchGate.
  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • PubMed. (2019, June 1).
  • NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • ResearchGate.
  • ResearchGate. (2025, December 8). (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies.
  • ResearchGate. (2025, August 7). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3-d]pyrimidines and furo[3,2-e]imidazo[1,2-c]pyrimidines.
  • Beilstein Journals.
  • CymitQuimica. CAS 931-34-0: 5-Bromo-1H-pyrrole-2-carboxaldehyde.
  • Academia.edu. 5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group.
  • Organic & Biomolecular Chemistry (RSC Publishing). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines.
  • Y-Scholar Hub@YONSEI. (2025, September 30). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrazines.
  • PubMed. (2009, November 6). Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • NIH. (2024, November 15).

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

For researchers, scientists, and drug development professionals, ensuring the purity, potency, and consistency of a novel compound is paramount. This guide provides an in-depth technical comparison and detailed protocols...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity, potency, and consistency of a novel compound is paramount. This guide provides an in-depth technical comparison and detailed protocols for the validation of analytical methods for Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical development.[1][2][3] The validation framework presented here is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, ensuring regulatory compliance and scientific rigor.[4][5][6][7][8]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] This guide will compare common analytical techniques, provide step-by-step validation protocols, and explain the scientific rationale behind each experimental choice.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundation of a robust validation process. For a compound like Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, which is a non-volatile, UV-active organic molecule, High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique.[9][10][11][12]

Technique Principle Advantages for this Compound Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, excellent for non-volatile and thermally sensitive compounds, versatile with various detectors (e.g., UV-Vis).Requires solvents, can be more time-consuming than newer techniques.
Ultra-Performance Liquid Chromatography (UPLC) A type of HPLC that uses smaller particle sizes in the column, allowing for higher pressure and faster separations.Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher initial instrument cost, more susceptible to clogging.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile compounds like Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate without derivatization.

Given its balance of performance, accessibility, and applicability, this guide will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method, which is estimated to be used in over 65% of all HPLC separations.[9]

The Validation Workflow: A Step-by-Step Approach

A comprehensive validation process ensures that the analytical method is reliable, reproducible, and accurate for its intended use. The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_rep Reporting Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Relationships Linearity Linearity Range Range Linearity->Range determines Accuracy Accuracy Range->Accuracy defines scope of Precision Precision Range->Precision defines scope of LOQ LOQ Accuracy->LOQ confirms Precision->LOQ confirms

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Known Standards

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous, multi-faceted testing. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous, multi-faceted testing. This guide provides an in-depth, experience-driven framework for benchmarking the efficacy and selectivity of new kinase-targeted derivatives against established inhibitors. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating evaluation of your compound's potential.

The Imperative of Context: Why Robust Benchmarking Matters

The allure of a potent kinase inhibitor lies not just in its affinity for the intended target but also in its selectivity across the vast human kinome. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough comparison against known standards an indispensable step in drug discovery.[1][2][3] This guide will equip you with the methodologies to generate a comprehensive data package that stands up to scientific scrutiny.

Phase 1: Foundational Biochemical Characterization

The initial assessment of a new kinase inhibitor begins with cell-free biochemical assays. These experiments provide a direct measure of the compound's interaction with its purified target kinase, forming the bedrock of its pharmacological profile.

The Cornerstone of Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[1][4] It is a critical first-pass metric for comparing the potency of a new derivative to a known inhibitor.

A crucial, yet often overlooked, variable in these assays is the concentration of adenosine triphosphate (ATP).[5][6] Since most kinase inhibitors are ATP-competitive, their apparent IC50 values are highly dependent on the ATP concentration in the assay.[5][7] For a meaningful comparison, it is imperative to perform these assays at a standardized ATP concentration, ideally at or near the Michaelis-Menten constant (Km) of the kinase for ATP.[4][8]

Table 1: Illustrative IC50 Data for a New BRAF Inhibitor (Compound X) vs. a Known Standard

CompoundTarget KinaseIC50 (nM) at 10 µM ATPIC50 (nM) at 1 mM ATP
Compound X BRAF V600E550
Vemurafenib BRAF V600E885
Compound X c-RAF50550
Vemurafenib c-RAF60620

This table showcases how Compound X demonstrates comparable in vitro potency to the established inhibitor Vemurafenib against the target kinase BRAF V600E, while also showing similar off-target activity against c-RAF.

Beyond the Primary Target: Kinase Selectivity Profiling

A potent inhibitor is of little value if it indiscriminately inhibits numerous other kinases. Kinase selectivity profiling is, therefore, a non-negotiable step to understand a compound's specificity.[1][9][10] This is typically achieved by screening the inhibitor against a large panel of kinases, often representing a significant portion of the human kinome.[10][11]

The data from such a screen can be used to calculate a selectivity score, providing a quantitative measure of how specific the inhibitor is for its intended target. A simple yet effective method is to divide the IC50 value for an off-target kinase by the IC50 value for the primary target. Higher ratios indicate greater selectivity.

G

Phase 2: The Crucial Transition to a Cellular Environment

While biochemical assays are essential, they exist in a simplified, artificial environment. The complex milieu of a living cell, with its high ATP concentrations, membrane barriers, and intricate signaling networks, can profoundly impact a compound's activity.[12][13] Therefore, cell-based assays are the next critical step to validate the biochemical findings in a more physiologically relevant context.[2][12]

On-Target Engagement in a Cellular Milieu

Confirming that the inhibitor can reach and bind to its target within a cell is paramount. Techniques like the NanoBRET™ Target Engagement Assay provide a quantitative measure of compound binding to the target kinase in live cells.[14] This allows for a direct comparison of the cellular affinity of the new derivative with a known inhibitor.

Assessing Cellular Potency: From Target Inhibition to Phenotypic Outcomes

The ultimate test of a kinase inhibitor is its ability to modulate a cellular process. This can be assessed at multiple levels:

  • Target Phosphorylation: Measuring the phosphorylation status of a known downstream substrate of the target kinase is a direct indicator of target inhibition in cells.[11]

  • Cellular Proliferation/Viability: For inhibitors targeting kinases involved in cell growth and survival, such as in cancer, cell proliferation assays (e.g., MTT or CellTiter-Glo®) are fundamental.[15]

Table 2: Comparative Cellular Activity of Compound X and Vemurafenib in BRAF V600E Mutant Melanoma Cells

CompoundTarget Engagement (NanoBRET™ IC50, nM)p-ERK Inhibition (IC50, nM)Cell Proliferation (IC50, nM)
Compound X 1525100
Vemurafenib 2035120

This table illustrates that Compound X not only engages its target in cells with high affinity but also effectively inhibits downstream signaling and cell proliferation, with a potency comparable to Vemurafenib.

G

Experimental Protocols

To ensure the reproducibility and integrity of your findings, here are detailed protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of IC50 values for a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound and known inhibitor (e.g., Vemurafenib)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • Add 5 µL of assay buffer to each well.

    • Add 2.5 µL of the test compound or known inhibitor at various concentrations. Include a "no inhibitor" control (DMSO only).

    • Add 2.5 µL of the kinase-substrate mixture.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" control (100% activity) and a "no kinase" control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of a kinase inhibitor on the viability and proliferation of adherent cancer cells.

Materials:

  • Adherent cancer cell line with the target kinase of interest (e.g., A375 melanoma cells for BRAF V600E)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and known inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the known inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO in medium).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the IC50 value.[15]

Conclusion: A Data-Driven Path Forward

Benchmarking a new kinase inhibitor is a systematic and evidence-based process. By moving from foundational biochemical assays to more complex cellular models, researchers can build a comprehensive profile of their compound's potency, selectivity, and cellular efficacy. This head-to-head comparison with established inhibitors provides the critical context needed to make informed decisions about the future development of a promising new therapeutic agent. The integrity of this process is paramount, as it lays the groundwork for all subsequent preclinical and clinical investigations.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Sawyers, C. L. (2004). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & development, 18(21), 2592-2597. [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs. [Link]

  • Zhang, T., Zhang, J., Zhang, Y., Li, Y., Wang, Y., Lu, J., ... & Zhu, W. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Knippschild, U., Krüger, T., Richter, J., & Bischof, J. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4148. [Link]

  • Volkamer, A., & Riniker, S. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & van der Tuin, B. A. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]

  • Miduturu, C. V., Deng, X., Kwiatkowski, N., Yang, H., Kang, J., Patricelli, M. P., ... & Gray, N. S. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Chemistry & biology, 18(7), 868-879. [Link]

  • Ben-Sasson, S. A., & Ziv, R. (2005). Sequence-Based Protein Kinase Inhibition: Applications for Drug Development. Drug Development Research, 66(4), 185-191. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • de Oliveira, P. S. M., da Silva, G. N., da Silva, C. H. T. P., & de Souza, M. V. N. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and Docking Studies. ACS Omega. [Link]

  • Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. [Link]

  • Schirle, M., Petrella, E. C., Brittain, S. M., Schwalb, D., & Tallarico, J. A. (2012). Kinase inhibitor profiling using chemoproteomics. In Kinase inhibitors (pp. 169-181). Humana Press, Totowa, NJ. [Link]

  • Schreyer, A., & Blundell, T. L. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Smith, A. B., & Jones, C. D. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(10), 1278-1290. [Link]

  • ResearchGate. (n.d.). Concordance of All 1466 Kinase-Inhibitor Pairs between Different Sources Measured by Four Metrics a. ResearchGate. [Link]

Sources

Comparative

A Guide to the Spectroscopic Analysis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate and Its Precursors

For professionals in drug discovery and development, the structural confirmation of novel heterocyclic compounds is a critical step. The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the structural confirmation of novel heterocyclic compounds is a critical step. The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological activities, including anxiolytic and antifungal properties.[1][2] This guide provides an in-depth look at the spectroscopic analysis of a key derivative, Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, by comparing its expected spectral characteristics with those of its logical precursors. This comparative approach is fundamental for verifying the success of the synthesis and ensuring the compound's structural integrity.

The Synthetic Pathway: From Precursors to Product

The synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is logically achieved through a variation of the Tschitschibabin reaction. This involves the condensation of an aminopyrazine with an α-halocarbonyl compound. In this case, the likely precursors are 5-bromo-2-aminopyrazine and ethyl 3-bromo-2-oxopropanoate . The reaction proceeds via a tandem alkylation and intramolecular cyclization, forming the fused bicyclic system.

Synthetic_Pathway cluster_0 Precursors cluster_1 Reaction cluster_2 Product 5-bromo-2-aminopyrazine 5-bromo-2-aminopyrazine Reaction_Step + 5-bromo-2-aminopyrazine->Reaction_Step ethyl_3_bromo_2_oxopropanoate ethyl 3-bromo-2-oxopropanoate ethyl_3_bromo_2_oxopropanoate->Reaction_Step Final_Product Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Reaction_Step->Final_Product Condensation/ Cyclization

Caption: Synthetic route to Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate.

Comparative Spectroscopic Analysis

The transformation from the precursors to the final product induces significant and predictable changes in their respective spectra. Understanding these changes is key to confirming the reaction's success.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The transition from the precursors to the product is marked by the disappearance of certain signals and the appearance of new, characteristic peaks.

Expected ¹H NMR Data:

CompoundExpected Chemical Shifts (ppm) and MultiplicitiesKey Features
5-bromo-2-aminopyrazine ~8.0-8.2 (s, 1H, pyrazine H), ~7.8-8.0 (s, 1H, pyrazine H), ~5.0-6.0 (br s, 2H, -NH₂)Two singlets for the pyrazine protons and a broad singlet for the amine protons.
Ethyl 3-bromo-2-oxopropanoate ~4.4 (s, 2H, -CH₂Br), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)A singlet for the bromomethyl group and a characteristic quartet and triplet for the ethyl ester.
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate ~8.5-9.0 (s, 1H, H-1 or H-4), ~8.0-8.5 (s, 1H, H-1 or H-4), ~7.5-8.0 (d, 1H, H-7 or H-8), ~7.0-7.5 (d, 1H, H-7 or H-8), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃)Disappearance of the -NH₂ and -CH₂Br signals. Appearance of new aromatic signals for the fused pyrrolo[1,2-a]pyrazine ring system. The ethyl ester signals remain.

The most telling evidence of a successful reaction in the ¹H NMR spectrum is the disappearance of the broad amine (-NH₂) peak from 5-bromo-2-aminopyrazine and the singlet for the bromomethyl (-CH₂Br) protons of ethyl 3-bromo-2-oxopropanoate. Concurrently, new signals in the aromatic region will appear, corresponding to the protons on the newly formed bicyclic ring system.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The formation of the fused ring system results in significant changes in the chemical shifts of the carbon atoms, particularly those at the ring junctions.

Expected ¹³C NMR Data:

CompoundExpected Chemical Shifts (ppm)Key Features
5-bromo-2-aminopyrazine ~155-160 (C-NH₂), ~140-145 (pyrazine C), ~135-140 (pyrazine C), ~120-125 (C-Br)Four distinct signals for the pyrazine ring carbons.
Ethyl 3-bromo-2-oxopropanoate ~185-195 (keto C=O), ~160-165 (ester C=O), ~62 (-OCH₂CH₃), ~35 (-CH₂Br), ~14 (-OCH₂CH₃)Signals for two carbonyl carbons (ketone and ester), the bromomethyl carbon, and the ethyl group carbons.
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate ~160-165 (ester C=O), ~140-150 (ring junction C), ~110-135 (aromatic C-H and C-Br), ~100-110 (ring junction C), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃)Disappearance of the ketone carbonyl signal. Appearance of new signals for the quaternary carbons at the ring fusion. Shifts in the pyrazine carbon signals due to the new electronic environment.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key transformations in the synthesis of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate are clearly observable in the IR spectrum.

Expected IR Data:

CompoundCharacteristic IR Bands (cm⁻¹)Functional Group
5-bromo-2-aminopyrazine 3300-3500 (two bands)N-H stretch (primary amine)
1620-1650N-H bend
Ethyl 3-bromo-2-oxopropanoate ~1740-1760C=O stretch (keto)
~1720-1740C=O stretch (ester)
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate ~1700-1720C=O stretch (ester)
~1600-1650C=N/C=C stretch (aromatic)

The most definitive change in the IR spectrum upon product formation is the disappearance of the characteristic N-H stretching bands of the primary amine in 5-bromo-2-aminopyrazine. The two distinct carbonyl peaks of ethyl 3-bromo-2-oxopropanoate will be replaced by a single ester carbonyl band in the product, likely at a slightly different wavenumber due to conjugation with the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. This is an essential technique for confirming that the desired precursors have combined to form the product.

Expected Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
5-bromo-2-aminopyrazine C₄H₄BrN₃174.00174.96
Ethyl 3-bromo-2-oxopropanoate C₅H₇BrO₃195.01N/A (less common to see protonated)
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate C₁₀H₉BrN₂O₂269.10268.99

The mass spectrum of the product should show a molecular ion peak (or, more commonly in electrospray ionization, a protonated molecular ion peak, [M+H]⁺) that corresponds to the combined mass of the two precursors minus the mass of two molecules of HBr, which are eliminated during the condensation and cyclization. The isotopic pattern of bromine (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectra of all three compounds. The predicted m/z for the [M+H]⁺ ion of the product is 268.99202.[3]

Experimental Protocols

To obtain the data for this type of analysis, the following standard protocols are recommended.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • IR: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • MS: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile) for infusion or injection into the mass spectrometer.

Data Acquisition Workflow

Data_Acquisition_Workflow Start Synthesized Compound NMR_Acquisition ¹H and ¹³C NMR Acquisition Start->NMR_Acquisition IR_Acquisition FTIR-ATR Acquisition Start->IR_Acquisition MS_Acquisition High-Resolution MS Acquisition Start->MS_Acquisition Data_Analysis Combined Spectral Data Analysis NMR_Acquisition->Data_Analysis IR_Acquisition->Data_Analysis MS_Acquisition->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for spectroscopic data acquisition and analysis.

Conclusion

References

  • Vulcanchem. (n.d.). 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine.
  • García-Castañeda, P. E., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7291.
  • iChemical. (n.d.). Ethyl 3-bromo-2-oxopropanoate, CAS No. 70-23-5.
  • PubChemLite. (n.d.). Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (C10H9BrN2O2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 599539, 2-Amino-5-bromopyrazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66144, Ethyl bromopyruvate.
  • Organic & Biomolecular Chemistry. (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines.
  • ResearchGate. (2025). Design and Synthesis of Ethyl 3-phenylpyrrolo[1,2-a]pyrazine-4-carboxylate Derivatives as Anti-tubercular Agents.
  • ResearchGate. (n.d.). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis.

Sources

Validation

A Comparative Guide to the Antimicrobial Spectrum of Pyrrolopyrazine Compounds

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the pyrrolopyrazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a comparative analysis of the antimicrobial spectrum of different pyrrolopyrazine compounds, providing researchers, scientists, and drug development professionals with a synthesis of current experimental data, insights into structure-activity relationships, and detailed experimental protocols to facilitate further investigation.

The Pyrrolopyrazine Scaffold: A Versatile Core in Medicinal Chemistry

The pyrrolopyrazine nucleus, a fusion of pyrrole and pyrazine rings, represents a versatile template for the design of bioactive molecules. Its structural isomers, primarily the pyrrolo[1,2-a]pyrazine and the 5H-pyrrolo[2,3-b]pyrazine systems, form the foundation for a diverse array of derivatives. These compounds have been isolated from natural sources, including microorganisms and marine life, and have also been the subject of extensive synthetic exploration.[1] The inherent chemical properties of the pyrrolopyrazine scaffold, including its aromaticity, hydrogen bonding capabilities, and potential for diverse substitutions, make it an attractive starting point for the development of potent antimicrobial agents.

A significant body of research suggests a general divergence in the biological activities of the main pyrrolopyrazine isomers. Notably, derivatives of pyrrolo[1,2-a]pyrazine have more frequently been associated with antibacterial, antifungal, and antiviral properties .[1] In contrast, the 5H-pyrrolo[2,3-b]pyrazine scaffold has often been linked to activities such as kinase inhibition .[1] This distinction underscores the critical role of the scaffold's topology in dictating its interaction with biological targets.

Comparative Antimicrobial Spectrum of Pyrrolopyrazine Derivatives

A direct comparison of the antimicrobial activity of a wide range of pyrrolopyrazine compounds is challenging due to variations in experimental conditions across different studies. However, by examining the Minimum Inhibitory Concentration (MIC) values from specific studies on synthesized series of derivatives, we can gain valuable insights into their spectrum and potency. The following table summarizes the antimicrobial activity of representative pyrrolopyrazine derivatives against a panel of clinically relevant bacteria and fungi.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro Staphylococcus aureus (MDR)15[2][3]
Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylate (Compound 8f) Klebsiella pneumoniae15.625[4]
Staphylococcus aureus15.625[4]
Bacillus subtilis15.625[4]
Candida albicans15.625[4]
Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylate (Compound 8g) Candida albicans15.625[4]
Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylate (Compound 8i) Candida albicans15.625[4]
Pyrrolo[2,3-b]pyrrole derivative (Compound 2) Pseudomonas aeruginosa50[5]
Candida albicans~25% of clotrimazole MIC[5]
Pyrrolo[2,3-b]pyrrole derivative (Compound 3) Staphylococcus aureusComparable to ciprofloxacin[5]
Pyrido[2,3-b]pyrazine (2,3-dithione) Bacillus cereus78
Staphylococcus aureus78
Escherichia coli625
Salmonella typhi1250

Key Observations:

  • Broad-Spectrum Potential: Certain pyrrolo[1,2-a]pyrazine derivatives, such as the dicarboxylate compound 8f, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

  • Potency against Resistant Pathogens: The naturally occurring pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro has demonstrated notable potency against multidrug-resistant Staphylococcus aureus, highlighting the therapeutic potential of this scaffold against challenging pathogens.[2][3]

  • Isomer-Specific Activity: While direct comparative data is limited, the available literature suggests that pyrrolo[1,2-a]pyrazine derivatives are more promising as antimicrobial agents compared to their pyrrolo[2,3-b]pyrazine counterparts, which are more frequently explored for other therapeutic targets.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency and spectrum of pyrrolopyrazine compounds are intricately linked to the nature and position of their substituents. While a comprehensive SAR study across all pyrrolopyrazine scaffolds is yet to be conducted, several key principles have emerged from the available literature.

Conceptual SAR for Pyrrolopyrazine Antimicrobials

SAR_Conceptual_Diagram cluster_substituents Substituent Modifications cluster_activity Impact on Antimicrobial Activity Pyrrolopyrazine_Core Pyrrolopyrazine Core (e.g., Pyrrolo[1,2-a]pyrazine) Halogenation Halogenation (e.g., at Pyrrole Ring) Pyrrolopyrazine_Core->Halogenation Influences Ester_Groups Ester/Carboxylic Acid Groups (e.g., at C4 and C7) Pyrrolopyrazine_Core->Ester_Groups Influences Side_Chains Alkyl/Aryl Side Chains Pyrrolopyrazine_Core->Side_Chains Influences Increased_Potency Increased Potency (Lower MIC) Halogenation->Increased_Potency Can lead to Altered_Spectrum Altered Spectrum of Activity Ester_Groups->Altered_Spectrum Can modulate Reduced_Activity Reduced or No Activity Side_Chains->Reduced_Activity Can lead to (e.g., bulky groups) Mechanism_of_Action cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action (Hypothesized) Pyrrolopyrazine_B Pyrrolopyrazine Derivative DNA_Gyrase DNA Gyrase Pyrrolopyrazine_B->DNA_Gyrase Inhibits ThiM_Kinase ThiM Kinase Pyrrolopyrazine_B->ThiM_Kinase Inhibits DNA_Replication DNA Replication Inhibited DNA_Gyrase->DNA_Replication Thiamine_Biosynthesis Thiamine Biosynthesis Blocked ThiM_Kinase->Thiamine_Biosynthesis Bacterial_Cell_Death_B Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death_B Thiamine_Biosynthesis->Bacterial_Cell_Death_B Pyrrolopyrazine_F Pyrrolopyrazine Derivative Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Pyrrolopyrazine_F->Ergosterol_Biosynthesis Inhibits Cell_Membrane_Integrity Fungal Cell Membrane Integrity Disrupted Ergosterol_Biosynthesis->Cell_Membrane_Integrity Fungal_Cell_Death Fungal Cell Death Cell_Membrane_Integrity->Fungal_Cell_Death Broth_Microdilution_Workflow start Start prep_compound Prepare Stock Solution of Pyrrolopyrazine Compound start->prep_compound serial_dilution Perform 2-fold Serial Dilutions in Microtiter Plate prep_compound->serial_dilution inoculate Inoculate Microtiter Plate with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Pyrrolopyrazine Compound Stock Solution:

    • Accurately weigh the pyrrolopyrazine compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add a specific volume (e.g., 50 µL) of sterile cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells except the first column.

    • Add a larger volume (e.g., 100 µL) of the broth to the wells in the first column.

  • Serial Dilution of the Compound:

    • Add a calculated amount of the compound stock solution to the first column of the microtiter plate to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old) on an appropriate agar plate, select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of its preparation, add 50 µL of the final diluted inoculum to each well from column 1 to 11. This will bring the total volume in each well to 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific fungus being tested.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the pyrrolopyrazine compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should remain clear.

Future Perspectives and Conclusion

The pyrrolopyrazine scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The available data, particularly for pyrrolo[1,2-a]pyrazine derivatives, demonstrates their potential to combat a range of bacterial and fungal pathogens, including those with multidrug resistance.

Future research should focus on:

  • Systematic SAR Studies: The synthesis and screening of focused libraries of pyrrolopyrazine derivatives are needed to build a more comprehensive understanding of the structure-activity relationships for different scaffolds.

  • Mechanism of Action Elucidation: Advanced techniques such as transcriptomics, proteomics, and genetic screening can be employed to definitively identify the molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Toxicology: Promising candidates identified through in vitro screening must be evaluated in animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. PMC. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIV
  • A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. [No Source Found]
  • Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. PubMed. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC - PubMed Central. [Link]

  • Structure-activity relationship that was identified for the inhibitors... ResearchGate. [Link]

  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. [Link]

  • (PDF) An antibiotic agent pyrrolo[1,2-: A] pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. ResearchGate. [Link]

  • Bioactive Pyrrolo[2,1-f]tr[1][5][6]iazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. PMC. [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PMC. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. PubMed Central. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

  • Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Based Inhibitors

Abstract The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for oncology and inflammatory diseases.[1] Ethyl 6-bromopy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for oncology and inflammatory diseases.[1] Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate represents a key building block for this class of inhibitors.[2][3] While on-target potency is a primary goal, the clinical success of any kinase inhibitor is critically dependent on its selectivity. Off-target activities can lead to toxicity or unexpected side effects, undermining the therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of inhibitors derived from this scaffold. We will detail industry-standard biochemical and cellular methodologies, explain the rationale behind experimental choices, and present a structured approach to interpreting selectivity data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing highly selective kinase inhibitors from discovery to clinical application.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket where most small molecule inhibitors compete.[4] This similarity presents a formidable challenge in designing inhibitors that selectively modulate a single desired target.[5][6] Insufficient selectivity can lead to:

  • Adverse Events: Inhibition of kinases essential for normal physiological functions (e.g., cardiac function, glucose metabolism) can cause significant toxicity.

  • Reduced Efficacy: Off-target engagement can trigger compensatory signaling pathways that counteract the intended therapeutic effect.

  • Misinterpretation of Phenotypic Data: A "dirty" compound that hits multiple targets makes it difficult to definitively link a cellular phenotype to the inhibition of the primary target.

Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of a successful drug discovery campaign. It enables a quantitative understanding of a compound's selectivity window and guides the structure-activity relationship (SAR) efforts to mitigate off-target effects.[4][7]

Strategic Approach to Cross-Reactivity Profiling

A multi-tiered strategy is essential for a comprehensive assessment of inhibitor selectivity. This approach begins with broad, high-throughput biochemical screens and progresses to more physiologically relevant cell-based assays to confirm target engagement in a native environment.

Figure 1: A tiered workflow for inhibitor selectivity profiling.

Tier 1: High-Throughput Biochemical Profiling

The initial step involves screening the inhibitor against a large, diverse panel of purified kinases to identify potential off-target interactions.[4][7] This provides a broad, unbiased view of the compound's behavior in a simplified, cell-free system.

Experimental Protocol: Large-Panel Radiometric Kinase Assay

This protocol describes a standard method for assessing inhibitor activity against a kinase panel, a gold standard for its reliability.[6][8]

Objective: To determine the percent inhibition of a large number of kinases by a test compound at a fixed concentration (e.g., 1 µM).

Methodology:

  • Compound Preparation: Prepare a 100X stock solution of the Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate based inhibitor in 100% DMSO. For a final assay concentration of 1 µM, this would be a 100 µM stock.

  • Assay Plate Preparation: In a 96- or 384-well plate, add the required volume of assay buffer.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a master mix containing the specific kinase, its corresponding substrate peptide or protein, and any necessary cofactors in the appropriate reaction buffer.

  • Inhibitor Addition: Add 1 µL of the 100X inhibitor stock to the designated wells. For control wells, add 1 µL of DMSO (vehicle control) and a known reference inhibitor (positive control).

  • Enzyme Addition & Pre-incubation: Dispense the kinase reaction mixture into the wells. Allow the inhibitor and kinases to pre-incubate for 15-20 minutes at room temperature to allow for binding equilibrium.[5]

  • Initiation of Reaction: Start the phosphorylation reaction by adding the ATP mixture, which includes [γ-³³P]-ATP. Incubate for a specified time (e.g., 60-120 minutes) at 30°C. Ensure that ATP concentration is at or near the Km for each kinase to ensure a competitive binding environment.[5]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing away excess [γ-³³P]-ATP, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

Data Presentation & Interpretation

The results are typically presented in a table listing all kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Table 1: Illustrative Biochemical Selectivity Data for Compound "Pyrrolo-A"

Kinase Target% Inhibition @ 1 µMPrimary Target / FamilyNotes
Primary Target X 98% Tyrosine Kinase On-Target
Off-Target A85%Tyrosine KinaseStructurally related to Target X
Off-Target B62%Serine/Threonine KinaseUnrelated family, potential liability
Off-Target C15%Tyrosine KinaseNot significant
Off-Target D5%Lipid KinaseNot significant

This initial screen identifies a "hit list" of potential off-targets (e.g., Off-Target A and B) that require further investigation. Follow-up dose-response assays are then performed to determine the IC50 values for these hits, allowing for a quantitative comparison to the on-target potency.

Tier 2: In-Cell Target Engagement Assays

Biochemical assays are invaluable but do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or compound efflux.[6][9] Therefore, it is crucial to validate biochemical hits in a live-cell context.[10]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][12][13] This allows for the direct detection of target engagement within intact cells without requiring any genetic modification.[12][14]

Experimental Protocol: Western Blot-based CETSA

Objective: To confirm that the inhibitor binds to its intended target and potential off-targets in living cells.

  • Cell Culture & Treatment: Culture cells expressing the target protein(s) to ~80% confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle (DMSO) control for 1-2 hours.

  • Heating Step: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.[12] A key step is to first determine the optimal melt temperature (Tm) for the protein of interest.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Separate the soluble protein fraction (where the stabilized, non-denatured protein resides) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).[9]

  • Protein Quantification & Western Blot: Quantify the protein concentration in the supernatant. Prepare samples for SDS-PAGE and analyze by Western blot using an antibody specific to the target protein.[11]

  • Data Analysis: Quantify the band intensities. A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the presence of the inhibitor compared to the vehicle control.[13]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a powerful live-cell method that quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[10][15] A test compound that binds the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[16]

Figure 2: Mechanism of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Assay [17]

Objective: To quantitatively determine the intracellular affinity (IC50) of an inhibitor for its target in living cells.

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 18-24 hours to allow for protein expression.[18]

  • Compound Dosing: Prepare serial dilutions of the test inhibitor in Opti-MEM® I Reduced Serum Medium. Add the diluted compounds to the cells.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound/tracer binding to reach equilibrium.[18]

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.[18] Immediately read the plate on a luminometer capable of sequentially measuring filtered luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the intracellular IC50 value.

Comparative Analysis: Interpreting Cross-Reactivity Data

By combining biochemical and cellular data, a comprehensive selectivity profile can be built. A selectivity score can be calculated by comparing the potency against off-targets to the primary target.

Table 2: Integrated Selectivity Profile for "Pyrrolo-A" vs. Alternative Inhibitor

TargetPyrrolo-A IC50 (nM)Alternative "Cpd-B" IC50 (nM)Assay TypeNotes
Primary Target X 15 25 Biochemical Pyrrolo-A is more potent.
Primary Target X 45 150 NanoBRET™ (Cellular) Pyrrolo-A demonstrates better cell potency.
Off-Target A30050BiochemicalPyrrolo-A is 6x more selective vs. Cpd-B.
Off-Target B>10,000800BiochemicalPyrrolo-A has a clean profile vs. Off-Target B.
Off-Target B>10,0002,500NanoBRET™ (Cellular)Cellular data confirms selectivity.

Conclusion

The development of safe and effective kinase inhibitors hinges on a deep understanding of their selectivity profiles. For inhibitors derived from the Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate scaffold, a systematic and multi-tiered approach to cross-reactivity testing is non-negotiable. By integrating broad biochemical screens with targeted, quantitative cell-based target engagement assays like CETSA and NanoBRET™, researchers can build a robust data package. This allows for the confident selection of lead candidates with the highest potential for clinical success, guided by a clear understanding of their on- and off-target activities. This rigorous validation system ensures that only the most selective and promising molecules advance through the drug discovery pipeline.

References

  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation.

  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.

  • Bamborough, P., et al. High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.

  • Reinhard, F. B. R., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Biochemical kinase assay to improve potency and selectivity. Domainex.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.

  • Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. Benchchem.

  • Davis, M. I., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery.

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Shah, P., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.

  • Shah, P., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.

  • Lafranchise, A. J., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

  • Martinez Molina, D., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • Di Stasi, A., et al. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing.

  • Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate.

  • Investigating Off-Target Effects of Small Molecule Kinase Inhibitors. Benchchem.

  • Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (C10H9BrN2O2). PubChem.

  • Bakr, R. B., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry.

  • Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate. ChemScene.

  • Cui, J. J., et al. Identification of pyrrolo[2,1-f][11][16][17]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters.

  • Bejan, V., et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules.

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook.

  • Al-Rashood, S. T., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Cocco, M. T., et al. Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • Uppar, V., et al. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate proper disposal procedures

Emergency Action Plan: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate Emergency Overview & Immediate Response Status: Halogenated Heterocyclic Compound Primary Hazards: Irritant (Respiratory/Skin/Eye), Potentially Har...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Action Plan: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Emergency Overview & Immediate Response

Status: Halogenated Heterocyclic Compound Primary Hazards: Irritant (Respiratory/Skin/Eye), Potentially Harmful if Swallowed (Acute Toxicity, Oral).[1] Signal Word: WARNING

If a spill or exposure occurs, execute the following protocol immediately. Do not wait for EHS approval to secure the area.

Scenario Immediate Action Protocol
Skin Contact Flush: Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2]
Eye Contact Rinse: Irrigate with water/saline for 15 minutes, lifting eyelids.[1] Seek medical aid.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
Minor Spill (<10g) Isolate: Wear PPE (Nitrile gloves, goggles).[1][3] Absorb with inert material (vermiculite).[1]
Major Spill (>10g) Evacuate: Secure lab. Call EHS.[1][3] Do not attempt cleanup without respiratory protection.[1][3]

Chemical Profile & Hazard Identification

To dispose of this compound correctly, you must understand its chemical nature.[1] It is a halogenated organic intermediate , meaning it cannot be mixed with general non-halogenated solvents (like acetone or ethanol) during disposal due to the risk of forming toxic byproducts or violating incineration protocols.[1]

  • Chemical Name: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate[1][4][5]

  • CAS Number: 588720-62-1 (Analogous/Isomeric reference)[1]

  • Molecular Formula: C₁₀H₉BrN₂O₂[1][2][5]

  • Molecular Weight: ~269.09 g/mol [1][2]

  • Physical State: Solid (typically off-white to yellow powder)[1]

  • Solubility: Soluble in DMSO, DCM, Ethyl Acetate; poorly soluble in water.[1]

Key Hazard Statements (GHS):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Waste Segregation & Packaging Protocol

The Golden Rule: This compound contains Bromine .[6] It MUST be segregated into the Halogenated Waste Stream .[1][7] Mixing this with non-halogenated waste can result in regulatory fines and expensive re-classification fees for your facility.[1]

Step-by-Step Segregation Strategy
  • Solid Waste (Pure Compound/Contaminated Solids):

    • Container: Wide-mouth HDPE jar or heavy-duty clear polyethylene bag (double-bagged).

    • Labeling: "Hazardous Waste - Solid, Toxic."[1]

    • Constituents: List "Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate" explicitly.

  • Liquid Waste (Mother Liquors/Rinsates):

    • Solvent Compatibility: If dissolved in DCM or Chloroform, it goes to Halogenated Solvents .[1] If dissolved in DMSO or Ethyl Acetate, it still goes to Halogenated Solvents because the solute (the compound itself) introduces halogens.[1]

    • Container: Amber glass bottle or HDPE carboy (if compatible with solvent).

    • Headspace: Leave 10% headspace to prevent over-pressurization.[1]

Waste Stream Classification Table
Waste Type Correct Stream Container Type Label Code (Example)
Pure Solid Solid Hazardous WasteWide-mouth HDPESOL-HAL-ORG
Rinsate (DCM) Halogenated SolventAmber Glass/HDPELIQ-HAL-ORG
Rinsate (DMSO) Halogenated Solvent*HDPELIQ-HAL-ORG
Sharps/Vials Chemically Contaminated SharpsRed Sharps BinSHARPS-CHEM

*Note: Even though DMSO is non-halogenated, the presence of the brominated solute necessitates the "Halogenated" classification for incineration purposes.[1]

Disposal Decision Logic (Visualized)

The following diagram outlines the decision-making process for handling this specific compound, ensuring no cross-contamination of waste streams.

DisposalLogic Start Waste Generation: Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPack Double Bag (Polyethylene) or Wide-Mouth Jar SolidPath->SolidPack LiquidSolvent Identify Solvent Base LiquidPath->LiquidSolvent SolidLabel Label: SOLID TOXIC (Trace Halogens) SolidPack->SolidLabel FinalDest High-Temp Incineration (>1100°C) SolidLabel->FinalDest HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidSolvent->HaloSolvent Contains Cl/Br NonHaloSolvent Non-Halo Solvent (DMSO, EtOAc, MeOH) LiquidSolvent->NonHaloSolvent No Cl/Br MergeStream CRITICAL STEP: Classify as HALOGENATED WASTE HaloSolvent->MergeStream NonHaloSolvent->MergeStream Solute adds Br (Contaminates Stream) MergeStream->FinalDest

Caption: Decision tree for segregating brominated pyrrolopyrazine waste. Note that non-halogenated solvents become halogenated waste streams once this compound is dissolved in them.[7]

Final Destruction Methodology

As a researcher, your responsibility ends at the Satellite Accumulation Area (SAA) , but understanding the downstream process ensures compliance.[1]

  • Transport: Waste is moved from the SAA to the Central Accumulation Area (CAA) by EHS personnel.[1]

  • Manifesting: The waste is manifested under EPA codes (e.g., D001 for Ignitable, or specific state codes for halogenated organics).[1]

  • Incineration:

    • Method: High-temperature incineration with flue gas scrubbing.[1]

    • Reasoning: The bromine atom requires specific scrubbing (alkaline scrubbers) to capture Hydrogen Bromide (HBr) gas generated during combustion, preventing acid rain and equipment corrosion.[1] This is why segregation is non-negotiable.

References

  • PubChem. (n.d.).[1] Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate (CID 22565747).[1][5] National Center for Biotechnology Information.[1] Retrieved January 30, 2026, from [Link][1]

  • Washington State University. (n.d.).[1] Safe Handling of Halogenated Solvents. Environmental Health & Safety. Retrieved January 30, 2026, from [Link][1]

  • ETH Zürich. (n.d.).[1] Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment.[1][2][3][7] Retrieved January 30, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.